molecular formula C6H4ClIO B1600247 2-Chloro-6-iodophenol CAS No. 28177-52-8

2-Chloro-6-iodophenol

Cat. No.: B1600247
CAS No.: 28177-52-8
M. Wt: 254.45 g/mol
InChI Key: FQFHAEFUBKAIAH-UHFFFAOYSA-N
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Description

2-Chloro-6-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHAEFUBKAIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466970
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-52-8
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted phenol characterized by the presence of both a chlorine and an iodine atom ortho to the hydroxyl group. This unique substitution pattern imparts a distinct set of chemical and physical properties that make it a valuable, albeit specialized, reagent and building block in synthetic chemistry. The presence of three different functional groups—a hydroxyl, a chloro, and a highly versatile iodo group—on a single aromatic ring offers multiple sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Identifiers

The fundamental characteristics of a chemical compound are dictated by its structure. This compound's arrangement of a hydroxyl group and two different halogens on a benzene ring creates a molecule with significant potential for asymmetric synthesis and as a precursor in cross-coupling reactions.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation A Synthesized Product (this compound) B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Elucidate Structure A->C D Infrared (IR) Spectroscopy Identify Functional Groups A->D E Purity Assessment (HPLC, GC) A->E F Structure & Purity Confirmed B->F C->F D->F E->F Synthesis_Workflow Start 2-Chlorophenol Reaction Iodination Reaction (Room Temp, 12-24h) Start->Reaction Reagents I₂ H₂O₂ CH₃CN Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental spectroscopic data for 2-Chloro-6-iodophenol is not widely available in public databases. This guide provides a detailed prediction and interpretation of its spectroscopic characteristics based on established first principles of chemical spectroscopy and comparative analysis with structurally analogous compounds.

Introduction

This compound is a halogenated aromatic compound with significant potential in organic synthesis, serving as a versatile building block for pharmaceuticals and other complex molecules. The precise arrangement of the chloro, iodo, and hydroxyl substituents on the phenol ring dictates its reactivity and physicochemical properties. Unambiguous structural confirmation is therefore paramount, and this is achieved through a combination of spectroscopic techniques. This guide offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable. The predicted spectra are based on the additive effects of the substituents on the aromatic ring, with data from compounds like 2-chlorophenol and 2-iodophenol serving as valuable references[1][2].

Predicted ¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • H-4 (para to -OH): This proton is expected to be the most shielded of the aromatic protons due to the electron-donating effect of the hydroxyl group. It will likely appear as a triplet.

  • H-3 and H-5 (meta to -OH): These protons are deshielded by the adjacent halogens. The proton adjacent to the iodine (H-5) is expected to be slightly more downfield than the proton adjacent to the chlorine (H-3). Both will likely appear as doublets of doublets.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH4.5 - 6.0br s-
H-37.10 - 7.20ddJ(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5
H-46.80 - 6.90tJ(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0
H-57.40 - 7.50ddJ(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5
Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will show six signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

  • C-1 (bearing -OH): This carbon will be significantly deshielded and is expected to appear at the most downfield position among the non-halogenated carbons.

  • C-2 (bearing -Cl) and C-6 (bearing -I): The carbons directly attached to the halogens will have their chemical shifts influenced by the electronegativity of the halogen. The carbon attached to chlorine will be more deshielded than the carbon attached to iodine.

  • C-3, C-4, and C-5: The remaining carbons will have chemical shifts determined by their position relative to the substituents.

Carbon Predicted Chemical Shift (δ, ppm)
C-1150 - 155
C-2125 - 130
C-3128 - 132
C-4120 - 125
C-5135 - 140
C-690 - 95

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the substituted aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 3500Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (phenol)1200 - 1260Strong
C-Cl stretch750 - 800Strong
C-I stretch500 - 600Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Molecular Ion

The monoisotopic mass of this compound (C₆H₄³⁵ClIO) is approximately 253.90 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 254 and an [M+2]⁺ peak at m/z 256 with an intensity ratio of approximately 3:1.

Major Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through the loss of the halogen substituents and other neutral molecules.

m/z Proposed Fragment Description
254/256[C₆H₄ClIO]⁺Molecular Ion
219[C₆H₄IO]⁺Loss of Cl radical
127[C₆H₄Cl]⁺Loss of I radical
99[C₅H₄Cl]⁺Loss of I radical and CO
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Parameters: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electron Ionization - GC-MS):

    • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC Parameters: Use a suitable capillary column (e.g., DB-5) and a temperature program to ensure good separation.

    • MS Parameters: Set the ionization energy to 70 eV and scan a mass range of m/z 50-300.

Integrated Spectroscopic Analysis for Structural Elucidation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Structural Confirmation NMR NMR (¹H & ¹³C) Connectivity Proton & Carbon Connectivity (Substitution Pattern) NMR->Connectivity IR IR FunctionalGroups Functional Groups (-OH, Aromatic C-H, C-O) IR->FunctionalGroups MS Mass Spec MolecularFormula Molecular Weight & Formula (Isotopic Pattern) MS->MolecularFormula Structure Confirmed Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Caption: Workflow for structural elucidation of this compound.

The process begins with acquiring the individual spectra. The mass spectrum provides the molecular weight and elemental composition (from the isotopic pattern of chlorine). The IR spectrum confirms the presence of the hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, revealing the substitution pattern on the aromatic ring and confirming the identity of the compound as this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodophenol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Chloro-6-iodophenol

This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO. Its structure, featuring a hydroxyl group and two different halogen atoms ortho to it on a benzene ring, suggests unique chemical and physical characteristics that are of interest in synthetic chemistry and materials science. The precise measurement of its melting and boiling points is fundamental for its purification, identification, and application in further research and development.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 28177-52-8
Molecular Formula C₆H₄ClIO
Molecular Weight 254.45 g/mol
SMILES C1=CC(=C(C(=C1)I)O)Cl

The Significance of Melting and Boiling Points in a Research Context

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.

These physical constants are critical for:

  • Purity Assessment: A sharp, well-defined melting point range is a strong indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.

  • Compound Identification: By comparing the experimentally determined melting or boiling point with literature values (when available), researchers can confirm the identity of a synthesized compound.

  • Reaction Condition Optimization: Knowledge of a compound's boiling point is essential for setting appropriate temperatures for reactions and distillations to avoid decomposition and ensure efficient processes.

Theoretical Considerations for Halogenated Phenols

The physical properties of this compound are influenced by the interplay of several intermolecular forces:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for hydrogen bonding between molecules, which significantly increases the energy required to transition from solid to liquid and from liquid to gas. This results in higher melting and boiling points compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: The electronegative chlorine and iodine atoms create polar C-Cl and C-I bonds, leading to a net molecular dipole moment. These dipole-dipole interactions contribute to the intermolecular attractive forces.

  • Van der Waals Forces: As a relatively large molecule, this compound exhibits significant London dispersion forces, which increase with molecular size and surface area.

A key structural feature of this compound is the presence of ortho-substituents to the hydroxyl group. This can lead to intramolecular hydrogen bonding , where the hydrogen of the hydroxyl group forms a bond with the adjacent chlorine or iodine atom. This internal bonding can reduce the extent of intermolecular hydrogen bonding, potentially leading to a lower boiling point compared to its meta and para isomers.

Experimental Determination of Melting Point

The melting point of a solid organic compound is typically determined using a capillary method. The Thiele tube method is a classic and reliable technique.

Principle of the Thiele Tube Method

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.[1] A small, powdered sample of the compound is packed into a capillary tube, which is then attached to a thermometer and immersed in the oil bath. As the apparatus is gently heated, the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Detailed Experimental Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Fill a Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Measurement:

    • Gently heat the side-arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube will ensure even heat distribution via convection currents.

    • Observe the sample closely through the transparent oil bath.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Safety Precautions:

    • Always wear safety goggles.

    • Handle the hot Thiele tube and oil with care to avoid burns.

    • Perform the experiment in a well-ventilated area or a fume hood.

Experimental Determination of Boiling Point

For determining the boiling point of a small quantity of liquid, the Siwoloboff method is a highly effective micro-scale technique.[2]

Principle of the Siwoloboff Method

A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is heated, and as the liquid's temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. When the external pressure is equal to the vapor pressure of the liquid, the liquid will have reached its boiling point. At this point, if the heating is stopped and the liquid is allowed to cool slightly, the pressure inside the capillary will decrease, and the liquid will be drawn up into it. The temperature at which this occurs is the boiling point.[2]

Detailed Experimental Protocol for Boiling Point Determination
  • Sample Preparation:

    • If this compound is a solid at room temperature, it will need to be gently melted to be introduced into the fusion tube.

    • Place a small amount (a few drops) of the liquid this compound into a fusion tube.

    • Prepare a boiling chip by sealing one end of a capillary tube in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the thermometer and fusion tube assembly in a heating bath (a beaker of heating oil or a Thiele tube can be used).

  • Measurement:

    • Heat the bath gently and stir to ensure a uniform temperature.

    • Observe the inverted capillary tube. A stream of bubbles will emerge as the trapped air and then the substance's vapor escape.

    • When a continuous and rapid stream of bubbles is observed, the liquid is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn up into the capillary tube.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination (Thiele Tube) cluster_bp Boiling Point Determination (Siwoloboff Method) prep_solid Obtain pure, dry This compound sample powder Grind to a fine powder (for melting point) prep_solid->powder melt_sample Gently melt solid (for boiling point) prep_solid->melt_sample pack_mp Pack capillary tube powder->pack_mp fill_bp Fill fusion tube and insert inverted capillary melt_sample->fill_bp setup_mp Assemble Thiele tube apparatus pack_mp->setup_mp heat_mp Heat gently and observe setup_mp->heat_mp record_mp Record melting point range heat_mp->record_mp setup_bp Assemble heating bath fill_bp->setup_bp heat_bp Heat until continuous bubbles emerge setup_bp->heat_bp cool_bp Cool and observe liquid rise heat_bp->cool_bp record_bp Record boiling point cool_bp->record_bp

Caption: Workflow for determining the melting and boiling points of this compound.

Comparative Data of Related Compounds

While specific experimental data for this compound is elusive, examining the properties of structurally similar compounds can provide valuable context and a basis for estimation.

Table 2: Physical Properties of Related Phenolic Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
2-Iodophenol533-58-443186 (at 160 mmHg)
2-Chlorophenol95-57-89175
2-Bromophenol95-56-76194
2,6-Dichlorophenol87-65-067-69219-220

Data sourced from publicly available chemical databases.

The data in Table 2 illustrates the influence of halogen substitution on the melting and boiling points of phenols. Generally, an increase in molecular weight due to heavier halogens leads to higher boiling points, a trend that is also influenced by the potential for intramolecular hydrogen bonding in ortho-substituted phenols.

Conclusion

This technical guide has outlined the critical importance of determining the melting and boiling points of this compound for its application in scientific research. In the absence of established literature values, detailed and reliable experimental protocols, namely the Thiele tube method for melting point and the Siwoloboff method for boiling point, have been provided. By understanding the underlying principles of intermolecular forces and following these rigorous methodologies, researchers can confidently and accurately characterize this and other novel compounds. The provided comparative data for related substances serves as a useful reference for estimating and verifying experimental results.

References

Solubility Profile of 2-Chloro-6-iodophenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-iodophenol, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and predictive assessments across a range of common organic solvents. In the absence of extensive published quantitative data, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method. Safety, handling, and disposal considerations are also detailed to ensure best practices in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound is a disubstituted halophenol, a class of compounds widely utilized as building blocks in organic synthesis. The strategic placement of chloro, iodo, and hydroxyl functional groups on the benzene ring makes it a versatile precursor for creating more complex molecules, particularly in the fields of agrochemicals, pharmaceuticals, and material science.

Understanding the solubility of this compound is paramount for its practical application. Key processes where solubility data is crucial include:

  • Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and side-product formation.

  • Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation: For compounds intended for biological screening or as active ingredients, solubility in various delivery systems is a critical parameter.

This guide aims to provide both a theoretical framework and a practical methodology for assessing the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

  • Molecular Formula: C₆H₄ClIO[1][2]

  • Molecular Weight: 254.45 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a chlorine atom, and an iodine atom at positions 2 and 6, respectively.

The key structural features influencing its solubility are:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar, protic solvents.

  • Halogenated Benzene Ring: The aromatic ring itself is nonpolar (lipophilic). The presence of the large, electron-rich chlorine and iodine atoms further increases the lipophilicity and molecular surface area, favoring solubility in nonpolar or moderately polar solvents.

The interplay between the polar hydroxyl group and the large, nonpolar halogenated ring suggests that this compound will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments.

    • Protic Polar Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. They are effective at solvating solutes that also have hydrogen bonding groups, like the hydroxyl group of this compound.

    • Aprotic Polar Solvents (e.g., Acetone, DMSO, DMF): Cannot donate hydrogen bonds but can accept them. They primarily solvate through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Have small or no dipole moments. They dissolve nonpolar solutes primarily through weaker van der Waals forces.

For this compound, a balance must be struck. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Solubility Profile of this compound

Qualitative Assessment and Predictions

Based on the molecular structure and theoretical principles, the following solubility patterns are predicted:

  • High Solubility: Expected in moderately polar to nonpolar solvents.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of chlorine in the solute and solvent leads to favorable dipole-dipole and dispersion forces.

    • Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents can interact with both the polar hydroxyl group and the nonpolar ring, making them effective solvents.

  • Moderate to Good Solubility: Expected in short-chain alcohols.

    • Alcohols (e.g., Methanol, Ethanol): The hydroxyl group will form hydrogen bonds with the solvent, but the nonpolar alkyl chain of the alcohol will also interact with the halogenated ring.

  • Low to Negligible Solubility: Expected in highly polar or very nonpolar extremes.

    • Water: The large, nonpolar halogenated ring significantly outweighs the solvating effect of the single hydroxyl group, leading to very poor aqueous solubility.[4]

    • Alkanes (e.g., n-Hexane): While nonpolar, the intermolecular forces in hexane (dispersion forces) may not be strong enough to overcome the solute-solute interactions (including weak hydrogen bonding) in the solid crystal lattice of the phenol.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature or public chemical databases. Therefore, experimental determination is highly recommended. The following table is provided as a template for researchers to record their experimentally determined data using the protocol in Section 5.0.

Table 1: Template for Experimental Solubility Data of this compound

Organic Solvent Class Solvent Name Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Method of Determination
Polar Protic Methanol 25 Isothermal Shake-Flask
Ethanol 25 Isothermal Shake-Flask
Polar Aprotic Acetone 25 Isothermal Shake-Flask
Ethyl Acetate 25 Isothermal Shake-Flask
Dimethyl Sulfoxide (DMSO) 25 Isothermal Shake-Flask
Nonpolar Aromatic Toluene 25 Isothermal Shake-Flask
Chlorinated Dichloromethane (DCM) 25 Isothermal Shake-Flask

| Nonpolar Aliphatic | n-Hexane | 25 | | | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (±0.1 mg)

  • Constant temperature orbital shaker or incubator

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is critical to ensure a saturated solution at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of a specific organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical. It is advisable to run a preliminary test to determine the time at which concentration no longer changes.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4-6 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter. This step is crucial to remove any undissolved solid particles.

    • Immediately dilute the filtered aliquot with a known volume of the same solvent to a concentration within the calibrated range of your analytical instrument.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the solvent of interest.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/100 mL or mol/L.

G prep 1. Preparation Add excess solute to a known volume of solvent in sealed vials. equil 2. Equilibration Agitate vials at constant temperature (e.g., 24-72h). prep->equil settle 3. Settling Let vials stand at constant temp for solids to sediment. equil->settle sample 4. Sampling & Filtration Withdraw supernatant through a syringe filter (e.g., 0.22 µm). settle->sample dilute 5. Dilution Accurately dilute the filtered sample for analysis. sample->dilute analyze 6. Analysis Quantify concentration using a calibrated method (e.g., HPLC-UV). dilute->analyze calc 7. Calculation Determine solubility from concentration and dilution factor. analyze->calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Safety, Handling, and Disposal

This compound and related halophenols are hazardous compounds that must be handled with appropriate care.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds (e.g., 2-chlorophenol, 2,6-dichlorophenol) provides guidance.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

    • Corrosivity: May cause severe skin burns and eye damage.[6]

    • Environmental: Toxic to aquatic life with long-lasting effects.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[6]

Conclusion

This compound is a compound with a mixed polarity profile, suggesting it is poorly soluble in water but should be readily soluble in a wide array of common organic solvents, particularly polar aprotic and nonpolar aromatic solvents. Due to the lack of published quantitative data, experimental verification is essential for any research or development application. The isothermal shake-flask method detailed in this guide provides a reliable and standardized protocol for this purpose. Adherence to strict safety protocols is mandatory when handling this hazardous compound. The information and procedures outlined herein provide a solid foundation for scientists to effectively and safely utilize this compound in their work.

References

A Senior Application Scientist's Guide to 2-Chloro-6-iodophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Orthogonal Halogen Reactivity

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Among the vast arsenal of available building blocks, 2-Chloro-6-iodophenol stands out as a uniquely versatile scaffold. Its value lies not merely in its phenolic nature but in the distinct and exploitable reactivity of its two different halogen substituents. The carbon-iodine bond, being significantly weaker and more susceptible to oxidative addition by transition metals than the robust carbon-chlorine bond, allows for a degree of regiochemical control that is highly sought after in multi-step syntheses.[1][2] This guide delves into the core applications of this powerful reagent, moving beyond simple reaction lists to explain the underlying principles that make it an indispensable tool for constructing complex molecular architectures, from bioactive heterocycles to advanced organic materials.

The Fulcrum of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond readily undergoes oxidative addition to a Pd(0) center, while the C(sp²)-Cl bond typically remains intact under the same conditions.[1] This orthogonality provides a reliable handle for sequential functionalization, enabling the initial coupling at the iodine-bearing position, followed by a potential second coupling at the chlorine position under more forcing conditions if desired.

Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds, particularly in the synthesis of biaryl motifs common in pharmaceuticals.[1][3] When this compound is employed, the reaction proceeds with high selectivity at the C-I position.

Causality of Experimental Design: The choice of a palladium catalyst, a suitable base, and a solvent system is critical. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a stoichiometric reactant; its role is to activate the organoboron species, facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center.[3] The solvent system, often a mixture like dioxane/water or acetonitrile/water, must solubilize both the organic and inorganic components to ensure an efficient reaction.[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%). The use of a phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 CH₃CN/H₂O. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 2-chloro-6-arylphenol derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-I(L₂) (Ar = 2-chloro-6-hydroxyphenyl) Pd0->PdII_Complex Ar-I Transmetalation Transmetalation PdII_Aryl Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Aryl [R-B(OH)₃]⁻ Boronic_Acid R-B(OH)₂ + Base PdII_Aryl->Pd0 RedElim Reductive Elimination Product Ar-R (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to connect sp-hybridized carbon atoms with sp² centers, a transformation of immense value in materials science and medicinal chemistry.[5][6] This reaction typically employs a dual-catalyst system of palladium and copper(I). The palladium catalyst activates the aryl iodide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then participates in the transmetalation step.[6]

Causality of Experimental Design: The amine base (e.g., triethylamine, diisopropylamine) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as the solvent. The copper(I) salt (typically CuI) is crucial for the copper cycle to proceed efficiently, though copper-free protocols have been developed.[5] The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling); therefore, maintaining strictly anaerobic conditions is essential for high yields.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add a degassed amine solvent, such as triethylamine. Then, add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: After drying and concentration, purify the product by column chromatography.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes.[7] This reaction forms a new C-C bond at an sp² carbon of the alkene, typically with high trans selectivity.[8] As with other cross-coupling reactions, the C-I bond of this compound is the reactive site.

Causality of Experimental Design: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[9] A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. The base in the reaction (e.g., Et₃N, K₂CO₃) is required to regenerate the Pd(0) catalyst from this hydride intermediate, thus closing the catalytic cycle.[7][9]

Table 1: Comparative Data for Cross-Coupling Reactions

Coupling ReactionTypical CatalystBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄CH₃CN/H₂O9080-95
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N25-6075-90
Heck-Mizoroki Pd(OAc)₂Et₃NDMF or CH₃CN80-10070-85

Note: Yields are representative and highly dependent on the specific coupling partners.

Convergent Synthesis of High-Value Heterocycles

The true synthetic power of this compound is realized in its application to the synthesis of complex heterocyclic systems. Its ortho-halo-phenol motif is perfectly pre-organized for intramolecular cyclization reactions, leading to the rapid construction of valuable cores like dibenzofurans.

The Synthesis of Dibenzofurans

Dibenzofurans are a class of heterocyclic compounds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[10][11] A highly efficient strategy for their synthesis involves a one-pot, two-step sequence starting from an o-iodophenol.[10][12] This typically involves an initial intermolecular C-O or C-C bond formation followed by a palladium-catalyzed intramolecular C-H activation or direct arylation to close the furan ring.

Causality of Experimental Design: A common and elegant approach involves an initial O-arylation of the phenol with a second aryl partner, followed by an intramolecular Pd-catalyzed cyclization. For instance, reacting this compound with a silylaryl triflate in the presence of CsF affords an O-arylated diaryl ether intermediate.[10][13] Without isolation, a palladium catalyst is added, which then mediates the intramolecular C-C bond formation to construct the dibenzofuran scaffold in good to excellent yields.[10] The choice of a palladium catalyst with a bulky phosphine ligand (e.g., PCy₃) is often critical for the success of the final cyclization step.

Experimental Protocol: One-Pot Synthesis of a Substituted Dibenzofuran

  • O-Arylation: In a reaction vial, dissolve this compound (1.0 eq) in acetonitrile. Add CsF (3.0 eq) and the desired silylaryl triflate (1.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 10-12 hours under air to form the diaryl ether intermediate.

  • Cyclization Setup: Flush the vial with argon. Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PCy₃, 10 mol%).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

  • Work-up: After cooling, wash the resulting solution with brine and extract with diethyl ether.

  • Purification: Dry the organic extracts, concentrate, and purify by column chromatography to obtain the target dibenzofuran.[10]

Diagram: Dibenzofuran Synthesis Workflow

Dibenzofuran_Synthesis cluster_workflow One-Pot Two-Step Synthesis start This compound intermediate Diaryl Ether Intermediate start->intermediate Step 1: O-Arylation reagent1 Silylaryl Triflate | CsF, CH₃CN product Substituted Dibenzofuran intermediate->product Step 2: Intramolecular Pd-Catalyzed Cyclization reagent2 Pd(OAc)₂ | PCy₃, 100°C

Caption: Workflow for the one-pot synthesis of dibenzofurans.

Conclusion: A Strategically Indispensable Reagent

This compound is far more than a simple halogenated phenol. It is a sophisticated building block that offers chemists a reliable platform for regioselective synthesis. The orthogonal reactivity of its carbon-halogen bonds enables a wide array of high-yield transformations, including cornerstone C-C bond-forming reactions like the Suzuki, Sonogashira, and Heck couplings. Furthermore, its inherent structure provides a direct and efficient pathway to valuable heterocyclic cores, most notably dibenzofurans, which are prevalent in biologically active molecules.[14] For researchers in drug discovery and materials science, mastering the application of this compound is a strategic advantage, enabling the streamlined construction of complex and novel molecular entities.

References

An In-depth Technical Guide to the Differential Reactivity of the C-I versus C-Cl Bond in 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated organic compounds is paramount for the strategic design of synthetic pathways. This guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 2-chloro-6-iodophenol. By delving into fundamental principles, examining the influence of electronic and steric factors, and presenting field-proven experimental protocols, this document serves as a technical resource for achieving selective chemical transformations. We will explore the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to exploit this reactivity difference, thereby enabling the site-selective functionalization of this versatile building block.

Foundational Principles: Unpacking the C-I vs. C-Cl Reactivity Dichotomy

The selective functionalization of dihalogenated aromatic compounds hinges on the inherent differences in the reactivity of carbon-halogen bonds. In the context of this compound, the C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This disparity is primarily governed by bond dissociation energies (BDE).

The C-I bond is considerably weaker than the C-Cl bond.[1][2][3] This lower BDE means that less energy is required to break the C-I bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, such as palladium(0), which is often the rate-determining step in many cross-coupling catalytic cycles.[4]

BondBond Dissociation Energy (kJ/mol)
C-I (Aryl)~213
C-Cl (Aryl)~327
Note: Values are approximate and can vary slightly based on the specific molecular environment.[5]

This fundamental difference in bond strength is the cornerstone of achieving selective reactivity. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[6][7][8]

The Role of the Ortho-Hydroxyl and Chloro Substituents

The presence of substituents ortho to the halogen atoms in this compound introduces additional electronic and steric factors that modulate reactivity.

The Ortho-Hydroxyl Group: A Directing and Activating Partner

The phenolic hydroxyl group plays a crucial role in influencing the reactivity of the adjacent C-I bond. It can act as a directing group, potentially coordinating to the metal center and facilitating oxidative addition at the proximate C-I bond.[9][10][11] This interaction can pre-organize the substrate for the catalytic reaction, enhancing the rate and selectivity of the C-I bond activation. Furthermore, the electron-donating nature of the hydroxyl group can influence the electron density of the aromatic ring, though this effect is complex and can be counteracted by its ability to deprotonate under basic reaction conditions.

The Ortho-Chloro Group: Steric Hindrance and Electronic Effects

The chloro substituent at the ortho position relative to the iodine introduces steric hindrance.[12][13] This steric bulk can influence the approach of the bulky phosphine-ligated palladium catalyst, potentially affecting the rate of oxidative addition. However, in the case of the larger iodine atom, the longer C-I bond length may mitigate some of this steric clash compared to the more compact C-Cl bond. Electronically, the inductive electron-withdrawing effect of the chlorine atom can also play a role in the overall electronic nature of the aromatic ring.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds can be effectively exploited to achieve selective functionalization of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

This compound This compound Selective C-I Functionalization Selective C-I Functionalization This compound->Selective C-I Functionalization Product_A 2-Chloro-6-(Aryl/Alkynyl/Amino)-phenol Selective C-I Functionalization->Product_A

Caption: Selective functionalization at the C-I bond.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][14] By carefully selecting the reaction conditions, it is possible to selectively couple a boronic acid or ester at the C-I position of this compound while leaving the C-Cl bond intact.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), under a positive pressure of the inert gas. The choice of ligand is critical and can significantly impact reaction efficiency and selectivity.[15][16]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17] Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-chloro-6-arylphenol.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][6][7][18] The high reactivity of the C-I bond allows for the selective alkynylation of this compound.[4][6]

start Start setup Reaction Setup - this compound - Terminal Alkyne - Base (e.g., Et3N, DIPEA) - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent (e.g., THF, DMF) inert->solvent react Run Reaction (Room Temp to Elevated Temp) solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Aqueous Workup - Dilute with Organic Solvent - Wash with Water/Brine - Dry and Concentrate monitor->workup purify Purification (Column Chromatography) workup->purify end End Product| 2-Chloro-6-alkynylphenol purify->end

Caption: Workflow for selective Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][19][20][21] This reaction allows for the selective amination at the C-I position of this compound. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.[16]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, RuPhos).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the sealed reaction vessel to a temperature typically between 80 °C and 110 °C.

  • Monitoring and Workup: After the reaction is complete as determined by TLC or GC-MS, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by flash column chromatography.

Self-Validating Systems: Ensuring Scientific Integrity

To ensure the trustworthiness of the experimental results, a self-validating system of controls and analytical verification is essential.

  • Control Reactions:

    • A reaction run without the palladium catalyst to confirm its necessity.

    • A reaction run without the ligand to assess its role in promoting the selective coupling.

    • A reaction with 2,6-dichlorophenol under the same conditions to confirm the inertness of the C-Cl bond.

  • Analytical Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product and verifying the regioselectivity of the reaction. The disappearance of the proton signal ortho to the iodine and the appearance of new signals corresponding to the coupled moiety provide clear evidence of successful and selective functionalization.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to monitor the progress of the reaction and to confirm the mass of the desired product. It can also help in identifying any side products, such as the product of double coupling or homocoupling.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture to determine the yield and purity of the product.

Conclusion and Future Outlook

The pronounced difference in the bond dissociation energies of the C-I and C-Cl bonds in this compound provides a robust handle for achieving selective chemical transformations. Through the judicious application of palladium-catalyzed cross-coupling reactions, researchers and drug development professionals can selectively functionalize the more labile C-I position, leaving the C-Cl bond available for subsequent manipulations or as a permanent feature of the target molecule. The insights and protocols presented in this guide offer a solid foundation for the strategic design of complex molecules, underscoring the power of fundamental chemical principles in advancing synthetic chemistry. Future research may focus on the development of even more selective and efficient catalyst systems, potentially operating under milder conditions, and expanding the scope of coupling partners for the late-stage functionalization of complex pharmaceutical intermediates.

References

2-Chloro-6-iodophenol: A Strategic Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-6-iodophenol emerges as a uniquely versatile reagent, distinguished by the orthogonal reactivity of its two different halogen substituents. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and, most critically, its application in sophisticated synthetic strategies. We will dissect the principle of chemoselective functionalization, leveraging the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Ullmann couplings, are presented, with a focus on their application in the synthesis of high-value scaffolds such as benzofurans and dibenzofurans. This document serves as a technical resource for chemists seeking to exploit the untapped potential of this powerful building block in drug discovery and materials science.

Introduction: The Power of Orthogonal Reactivity

Halogenated aromatic compounds are foundational pillars in the field of cross-coupling chemistry. The ability to selectively functionalize a molecule at different positions in a controlled sequence is a hallmark of elegant and efficient synthesis. This is often achieved through the use of substrates bearing multiple, yet distinct, reactive handles.

1.1 The Unique Value of 2-Halo-6-halophenols

Phenols substituted with two different halogens at the ortho positions, such as this compound, offer a pre-installed platform for sequential, site-selective modifications. The inherent differences in the bond strengths and oxidative addition rates of various carbon-halogen bonds to transition metal catalysts (typically Pd) provide a reliable chemical "switch." The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-OTf > C-Br >> C-Cl.[1][2] This differential reactivity allows the C-I bond to be selectively addressed with a wide range of coupling partners while leaving the more robust C-Cl bond intact for subsequent transformations.

1.2 Introducing this compound: A Dually Functionalized Synthon

This compound (CAS No. 28177-52-8) is a crystalline solid that embodies this principle of orthogonal reactivity.[3][4] The presence of the highly reactive iodine atom enables initial, mild cross-coupling reactions, while the less reactive chlorine atom serves as a latent functional handle for a second, typically more forcing, coupling event. Furthermore, the adjacent phenolic hydroxyl group can act as a directing group, a nucleophile for intramolecular cyclizations, or a site for etherification, adding another layer of synthetic versatility.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and preparation is essential for its effective use.

2.1 Key Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 28177-52-8[4]
Molecular Formula C₆H₄ClIO[4]
Molecular Weight 254.45 g/mol [4]
Appearance Off-white to pale yellow crystalline solidInferred
Melting Point Data not consistently available; requires experimental verification
Boiling Point Data not consistently available; requires experimental verification

2.2 Synthesis of this compound

While not widely documented with a specific protocol, a reliable synthesis of this compound can be achieved through the regioselective iodination of commercially available 2-chlorophenol. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[5] Iodination at the C6 position is favored over the C4 position due to reduced steric hindrance from the adjacent chlorine atom.

Experimental Protocol: Iodination of 2-Chlorophenol

Causality: This protocol utilizes N-iodosuccinimide (NIS) as a mild and efficient source of electrophilic iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds without the need for a strong acid catalyst, which is beneficial for the stability of the phenol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in the predictable and selective reactivity of its C-I bond.

3.1 The Principle of Orthogonal Reactivity

The significant difference in bond dissociation energy and the kinetics of oxidative addition between the C-I and C-Cl bonds allows for highly chemoselective transformations under palladium catalysis. This principle is the cornerstone of its use as a strategic building block.

G cluster_0 This compound Core cluster_1 Reaction Conditions cluster_2 Selective Functionalization A This compound B Mild Pd Catalysis (e.g., Pd(PPh₃)₄, rt to 80°C) A->B Expose to D Selective Reaction at C-I Bond B->D Leads to C Forcing Pd Catalysis (e.g., with Buchwald Ligands, >100°C) E Reaction at C-Cl Bond C->E Leads to D->C Intermediate for

Caption: Logical workflow for the sequential functionalization of this compound.

3.2 Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. Using this compound, this reaction can be performed with high selectivity at the iodine-bearing position. An excellent precedent for this selectivity is seen in the coupling of 9-benzyl-6-chloro-2-iodopurine, where reaction with one equivalent of phenylboronic acid exclusively yields the 2-phenyl product, leaving the chlorine untouched.[6]

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O~81Modeled on[6]
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄DioxaneHighInferred from[1]
3Pyridine-3-boronic acidPd₂(dba)₃/XPhos (2 mol%)Cs₂CO₃THFHighInferred from[7]

Causality: Tetrakis(triphenylphosphine)palladium(0) is a mild and effective catalyst for coupling aryl iodides. The use of an aqueous base like potassium carbonate facilitates the crucial transmetalation step of the catalytic cycle.[7]

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-6-chlorophenol product.

Sonogashira Coupling and Benzofuran Synthesis

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for C(sp²)-C(sp) bond formation. When applied to 2-iodophenols, this reaction can be part of a tandem, one-pot process to generate highly valuable 2-substituted benzofurans via subsequent intramolecular 5-endo-dig cyclization.[8][9]

G A This compound + Terminal Alkyne B Step 1: Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) A->B C 2-Alkynyl-6-chlorophenol (Intermediate) B->C D Step 2: Intramolecular 5-endo-dig Cyclization (Often spontaneous or heat-induced) C->D E 7-Chloro-2-substituted Benzofuran D->E

Caption: Workflow for the one-pot synthesis of benzofurans from this compound.

Causality: This protocol uses a classic palladium/copper co-catalyst system. The copper(I) iodide is essential for forming the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base (triethylamine) serves both to neutralize the HI byproduct and as a solvent. The subsequent cyclization is an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, often promoted by the catalyst system or heat.[8][10]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 6-24 hours. The reaction typically proceeds through the coupled intermediate to the cyclized benzofuran in one pot.

  • Workup: Once the starting material is consumed (TLC), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to yield the 7-chloro-2-substituted benzofuran.

3.3 Copper-Catalyzed Ullmann Condensation

For the synthesis of diaryl ethers, the copper-catalyzed Ullmann condensation provides a classic and effective method. This reaction couples an aryl halide with a phenol. Using this compound, the more reactive C-I bond can be selectively coupled with another phenol under milder conditions than would be required to activate the C-Cl bond.[11][12]

Causality: Copper(I) is the active catalytic species. The use of a ligand, such as N,N-dimethylglycine or a diol, can accelerate the reaction and allow for milder conditions.[12][13] A strong base like cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol nucleophile.

  • Setup: In a reaction vial, combine this compound (1.0 eq), the desired phenol (1.5 eq), CuI (10 mol%), a ligand like N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as dioxane or DMF.

  • Reaction: Seal the vial and heat the mixture to 90-110 °C for 24-48 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the diaryl ether product.

3.4 Intramolecular Cyclization: Synthesis of Dibenzofurans

A powerful application of this compound is in the convergent synthesis of the dibenzofuran core. This can be achieved in a one-pot, two-step sequence: an initial intermolecular coupling followed by an intramolecular cyclization.

G A This compound + Phenylboronic Acid B Step 1: Suzuki Coupling (Selective at C-I) A->B C 2-Phenyl-6-chlorophenol (Intermediate) B->C D Step 2: Intramolecular C-O Coupling (Pd-catalyzed C-H activation or Ullmann-type) C->D E Chlorinated Dibenzofuran D->E

References

Methodological & Application

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Differential Reactivity in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide focuses on a particularly valuable substrate: 2-chloro-6-iodophenol. The presence of two different halogen atoms on the phenol ring presents a unique synthetic opportunity. The inherent difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective, stepwise functionalization.

This document provides a detailed protocol for achieving selective Suzuki-Miyaura coupling at the more labile C-I position of this compound. We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental procedure, and discuss key parameters for reaction optimization and troubleshooting.

Mechanistic Rationale for Regioselectivity

The selectivity of the Suzuki coupling on di- or poly-halogenated aromatic compounds is dictated primarily by the rate of the initial oxidative addition step.[4][5] The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This step is typically the rate-determining step of the entire cycle.[1] The reactivity of aryl halides toward oxidative addition follows the trend: I > Br > OTf >> Cl.[3] This is a direct consequence of the C-X bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Cl bond, and therefore, the Pd(0) catalyst will preferentially and much more rapidly insert into the C-I bond.[7][8] This fundamental difference is the cornerstone of achieving high regioselectivity.

  • Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[9][10][11] This complex then transfers its organic moiety to the palladium(II) center, displacing the halide. The choice of base is critical and can influence the rate and efficiency of this step.[10][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

By carefully controlling reaction conditions, particularly temperature and catalyst choice, the reaction can be stopped after the selective coupling at the iodine position, leaving the C-Cl bond intact for subsequent transformations.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Rate-Determining) Pd_Complex Ar-Pd(II)(I)Ln OA->Pd_Complex Selective at C-I Bond TM Transmetalation Final_Complex Ar-Pd(II)(R)Ln TM->Final_Complex RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product Pd0->OA ArylHalide This compound ArylHalide->OA Pd_Complex->TM BoronicAcid R-B(OH)2 + Base Boronate_Complex [R-B(OH)3]- BoronicAcid->Boronate_Complex Activation Boronate_Complex->TM Final_Complex->RE

Caption: Catalytic cycle for the selective Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes the selective Suzuki coupling of this compound with phenylboronic acid as a representative example.

Materials & Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Equipment:

    • Oven-dried Schlenk flask or round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 (v/v) solvent mixture. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the this compound.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 85-90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[13]

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[14]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

    • Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-6-phenylphenol product.

G start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup purge 2. Evacuate & Backfill with Inert Gas (x3) setup->purge add_solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvent heat 4. Heat Reaction Mixture (e.g., 90°C) with Stirring add_solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete cooldown 6. Cool to Room Temp. monitor->cooldown Reaction Complete workup 7. Aqueous Workup (Dilute, Extract, Wash, Dry) cooldown->workup concentrate 8. Concentrate Under Reduced Pressure workup->concentrate purify 9. Purify via Column Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the selective Suzuki coupling reaction.

Optimization of Reaction Parameters

The success and selectivity of the Suzuki coupling are highly dependent on the interplay of several key components. A summary of these parameters is presented below.

ParameterOptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃For C-I coupling, Pd(PPh₃)₄ is often effective as it is a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalytic species.[9]
Ligand PPh₃ (often part of the catalyst), P(o-tol)₃For the highly reactive C-I bond, simple phosphine ligands like triphenylphosphine (PPh₃) are generally sufficient. More electron-rich, bulky ligands (e.g., Buchwald or NHC ligands) are typically reserved for the more challenging C-Cl bond activation.[14][15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid.[10] K₂CO₃ is a cost-effective and generally effective choice.[17] K₃PO₄ is a stronger base that can be beneficial for less reactive systems. Cs₂CO₃ is highly effective but more expensive. The choice can significantly impact yield.[10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[4][5] Anhydrous conditions can also be used, especially with bases like KF.[9]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle. However, excessive temperatures could potentially lead to side reactions or begin to favor the slower oxidative addition at the C-Cl bond, reducing selectivity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂ presence); Impure reagents or solvents; Inappropriate base or temperature.Use a fresh batch of catalyst or a different precatalyst/ligand system. Ensure the reaction setup is rigorously purged with inert gas. Use anhydrous, degassed solvents. Screen different bases and slightly increase the temperature.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading; Certain ligands can promote this side reaction.Ensure thorough deoxygenation of the reaction mixture and solvents. Reduce the catalyst loading.
Dehalogenation The aryl halide is reduced instead of coupled. This can be promoted by certain bases or impurities in the solvent.Try a different base (e.g., switch from a hydroxide to a carbonate). Ensure solvents are pure. This is a known side reaction pathway.[6]
Protodeborylation The boronic acid is protonated and cleaved before it can transmetalate.[18]This is more common with heteroaryl boronic acids or under acidic conditions.[6] Ensure the base is sufficient and the reaction medium is not acidic.

References

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Chloro-6-iodophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Selective C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][3] A key challenge and opportunity in synthetic chemistry lies in achieving high chemoselectivity in molecules bearing multiple reactive sites. 2-Chloro-6-iodophenol presents an excellent model substrate for exploring such selectivity. The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds (reactivity order: I > Br > Cl) allows for a highly selective Sonogashira coupling at the more reactive C-I bond, leaving the C-Cl bond and the phenol group intact for subsequent transformations.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the chemoselective Sonogashira coupling of this compound with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols for both copper-catalyzed and copper-free conditions, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Rationale for Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).[2] The chemoselectivity observed in the reaction of this compound is primarily dictated by the initial step of the palladium cycle: oxidative addition.

Sonogashira_Mechanism Cu_Acetylide Cu_Acetylide Transmetalation Transmetalation Cu_Acetylide->Transmetalation Transfers alkynyl group caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

The oxidative addition of the aryl halide to the active Pd(0) catalyst is the rate-determining step that governs which halogen participates in the reaction. The C-I bond is significantly weaker than the C-Cl bond, leading to a much lower activation energy for the oxidative addition at the iodinated position. This energetic preference ensures that the Sonogashira coupling occurs exclusively at the C-I bond under appropriately controlled conditions, yielding the desired 2-alkynyl-6-chlorophenol.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. Researchers should note that optimal conditions may vary depending on the specific terminal alkyne used and the desired scale of the reaction.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes and generally provides good to excellent yields.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a Schlenk flask or a round-bottom flask with a condenser and septum

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Workflow

Figure 2. General Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous, degassed solvent (e.g., THF, 0.1-0.2 M concentration relative to the aryl iodide) and triethylamine (2.0-3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Filter the mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with the same solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

The copper-free variant is advantageous for synthesizing molecules where trace copper contamination is a concern, for example, in certain pharmaceutical applications or in the synthesis of organic electronic materials. This method often requires a slightly higher reaction temperature and a different base.

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like XPhos)

  • Inorganic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) or a bulky amine base (e.g., Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Other materials as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium catalyst (and ligand if using a two-component system) to a dry Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent, followed by this compound (1.0 equiv.), the base (2.0-3.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific catalyst and alkyne used.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the chemoselective Sonogashira coupling of this compound with various terminal alkynes, based on established protocols for similar substrates.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 502-685-95
21-OctynePdCl₂(PPh₃)₂ / CuIDIPEADMF604-880-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1-3>90
4PhenylacetylenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane80-1006-1280-90

Note: Yields are estimates for isolated products and will require optimization for specific experimental setups.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure that the palladium catalyst is active. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is reduced in situ to the active Pd(0) species. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation.

    • Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Ensure the base is of high purity and used in sufficient excess.

    • Low Temperature: For less reactive alkynes or in copper-free systems, a higher reaction temperature may be necessary.

  • Formation of Side Products:

    • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of oxygen. Maintaining a strictly inert atmosphere is critical to minimize this. In cases where Glaser coupling is persistent, switching to a copper-free protocol is recommended.

    • Reaction at the C-Cl bond: While highly disfavored, prolonged reaction times at very high temperatures could potentially lead to a small amount of coupling at the chlorine position. Monitoring the reaction progress and stopping it upon consumption of the starting material is advised.

  • Optimizing Selectivity:

    • Ligand Choice: For particularly challenging substrates or to further enhance selectivity, the choice of phosphine ligand on the palladium catalyst can be critical. More electron-rich and bulky ligands can sometimes improve catalyst stability and turnover. The work by Kim et al. on diiodopurines demonstrates that monodentate ligands like PPh₃ can favor reaction at one position, while bidentate or more electron-rich monodentate ligands can alter the regioselectivity, a principle that can be explored for optimizing the reaction with this compound if selectivity issues arise.[4]

Conclusion

The chemoselective Sonogashira coupling of this compound with terminal alkynes is a highly efficient and reliable method for the synthesis of valuable 2-alkynyl-6-chlorophenol building blocks. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, this transformation provides a straightforward entry into a diverse range of disubstituted phenols that are primed for further synthetic elaboration. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement and adapt this powerful reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Application Note & Protocol: A Sequential Strategy for the Synthesis of Substituted Dibenzofurans from 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Its rigid, planar structure makes it a valuable core for materials science and medicinal chemistry. This application note details a robust and efficient two-step synthetic strategy for the preparation of substituted dibenzofurans, beginning with the differentially halogenated and commercially available starting material, 2-Chloro-6-iodophenol. The methodology leverages the differential reactivity of aryl halides in a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by a palladium-catalyzed, phenol-directed intramolecular C-H activation/C-O cyclization. This approach provides a reliable pathway to functionalized dibenzofurans while offering insights into the strategic design of catalytic C-C and C-O bond-forming reactions.

Introduction and Synthetic Rationale

The synthesis of functionalized dibenzofurans has garnered significant interest due to the biological activities associated with this scaffold. Traditional methods often require harsh conditions or multi-step preparations of complex precursors. Modern synthetic strategies increasingly rely on transition metal catalysis to construct the dibenzofuran core through intramolecular C-C or C-O bond formation.[1]

The starting material, this compound, presents a unique synthetic opportunity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a principle rooted in the bond dissociation energies (C-Cl > C-Br > C-I) and the ease of oxidative addition to the palladium center.[2][3] This reactivity difference allows for a selective Suzuki-Miyaura coupling at the C-I position to install a desired aryl group, leaving the C-Cl bond intact for the final product.

The resulting 2-aryl-6-chlorophenol intermediate is an ideal substrate for a subsequent intramolecular cyclization. We employ a palladium-catalyzed, phenol-directed C-H activation and C-O bond formation to construct the furan ring. This modern approach is highly efficient and avoids the pre-functionalization of the aryl ring, offering a more atom-economical pathway.[4][5][6]

Overall Synthetic Workflow

The two-step sequence is designed for efficiency and selectivity, transforming a simple starting material into a more complex heterocyclic system.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular C-H Activation/C-O Cyclization SM This compound INT Intermediate: 2-Aryl-6-chlorophenol SM->INT Pd(PPh₃)₄, K₂CO₃ Arylboronic Acid Dioxane/H₂O, 90°C PROD Final Product: Substituted Dibenzofuran INT->PROD Pd(OAc)₂, Ag₂CO₃ Mesitylene, 120°C Air (Oxidant)

Figure 1: High-level workflow for the synthesis of substituted dibenzofurans.

Part I: Selective Suzuki-Miyaura Cross-Coupling

Mechanistic Insight and Causality

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Its selectivity in this protocol is governed by the disparate reactivity of the C-I and C-Cl bonds. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is the slowest and rate-determining for aryl chlorides but is significantly faster for aryl iodides. By carefully controlling reaction conditions (e.g., temperature below 100°C), we can ensure the exclusive reaction at the more labile C-I bond, preserving the chloro-substituent. The choice of a phosphine ligand like PPh₃ stabilizes the palladium catalyst, while the base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-6-chlorophenol

This protocol details the coupling of this compound with 4-methylphenylboronic acid as a representative example.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound268.441.01.0268 mg
4-Methylphenylboronic acid135.961.21.2163 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃ (2M aq. solution)138.213.03.01.5 mL
1,4-Dioxane---5.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (268 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (5.0 mL) and the 2M aqueous solution of potassium carbonate (1.5 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to 90°C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure 2-(4-methylphenyl)-6-chlorophenol.

Part II: Palladium-Catalyzed Intramolecular C-O Cyclization

Mechanistic Insight and Causality

This key cyclization step proceeds via a phenol-directed C-H activation/C-O cyclization mechanism.[4][5] The reaction is initiated by the coordination of the palladium(II) catalyst to the phenol, followed by deprotonation to form a palladium-phenoxide intermediate. This intermediate then undergoes intramolecular C-H activation on the adjacent aryl ring to form a five-membered palladacycle. The final, and often turnover-limiting, step is the C-O reductive elimination, which forms the dibenzofuran product and regenerates a Pd(0) species.[6] An oxidant, in this case atmospheric oxygen facilitated by a silver salt, is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle.

G PdII Pd(II)L₂ Intermediate1 Pd(II)-Phenoxide Complex PdII->Intermediate1 + 2-Arylphenol - HL Palladacycle Palladacycle Intermediate Intermediate1->Palladacycle label_CH C-H Activation Product_Pd0 Dibenzofuran + Pd(0)L₂ Palladacycle->Product_Pd0 Palladacycle->Product_Pd0 label_RE C-O Reductive Elimination Product_Pd0->PdII Product_Pd0->PdII center label_OX Reoxidation (Air, Ag₂CO₃)

Figure 2: Catalytic cycle for the phenol-directed C-H activation/C-O cyclization.

Experimental Protocol: Synthesis of 4-Chloro-2-methyldibenzofuran

Table 2: Reagents for Intramolecular C-O Cyclization

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-(4-methylphenyl)-6-chlorophenol218.680.51.0109 mg
Palladium(II) Acetate (Pd(OAc)₂)224.490.050.111 mg
Silver(I) Carbonate (Ag₂CO₃)275.751.02.0276 mg
Mesitylene---5.0 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk tube equipped with a stir bar, combine the 2-(4-methylphenyl)-6-chlorophenol intermediate (109 mg, 0.5 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and silver(I) carbonate (276 mg, 1.0 mmol).

  • Solvent Addition: Add mesitylene (5.0 mL) as the solvent.

  • Atmosphere: The reaction is run under an atmosphere of air. Fit the Schlenk tube with a condenser open to the air.

  • Reaction: Heat the mixture to 120°C in an oil bath and stir for 24 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite to remove the palladium black and silver salts. Wash the Celite pad with additional DCM (2x 10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexanes/ethyl acetate or hexanes/DCM gradient) to afford the final 4-Chloro-2-methyldibenzofuran product.

Conclusion

This application note provides a validated, two-step protocol for the synthesis of substituted dibenzofurans from this compound. The strategy capitalizes on the predictable differential reactivity of aryl halides in Suzuki-Miyaura coupling and employs a modern, atom-economical palladium-catalyzed C-H activation/C-O cyclization. This robust methodology offers researchers a reliable and adaptable route to access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

Derivatization of 2-Chloro-6-iodophenol for Enhanced GC-MS Analysis: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of halogenated phenols, such as 2-chloro-6-iodophenol, is critical in diverse fields including environmental monitoring, pharmaceutical intermediate quality control, and metabolic studies. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is often hindered by the inherent polarity and low volatility of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2][3] This application note provides a detailed, field-proven guide to the derivatization of this compound to overcome these analytical challenges. We present a primary protocol based on silylation, a robust and widely adopted technique, and an alternative acylation method. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to ensure methodological integrity and reproducibility.

The Rationale for Derivatization

The primary objective of derivatization in this context is to convert the polar, protic hydroxyl (-OH) group of this compound into a less polar, more volatile, and more thermally stable functional group.[1][2] This chemical modification is essential for several reasons:

  • Improved Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily transferred into the gas phase for chromatographic separation.[2][3]

  • Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC injector and column, ensuring the integrity of the analyte during analysis.[2]

  • Superior Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution from other matrix components and allows for more accurate and precise quantification.

  • Increased Sensitivity: The mass spectral characteristics of the derivatized analyte can be more favorable for detection, sometimes producing a more intense molecular ion or characteristic fragments that are ideal for selected ion monitoring (SIM).

The two most effective and widely validated strategies for derivatizing phenols are silylation and acylation .[2] Silylation, which involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is often the method of choice due to its efficiency and the production of stable derivatives with excellent chromatographic properties.[4][5][6]

Experimental and Analytical Workflow

A successful analysis is predicated on a logical and meticulously executed workflow. The following diagram outlines the critical stages from sample preparation to final data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction & Drying (if in aqueous matrix) Sample->Extraction Anhydrous conditions are critical ISTD Internal Standard Spiking Extraction->ISTD Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) ISTD->Reagent Reaction Vortex & Incubate (e.g., 70°C for 30-60 min) Reagent->Reaction GCMS Inject into GC-MS Reaction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Reporting Results Integration->Reporting

Caption: General workflow for derivatization and GC-MS analysis of this compound.

Primary Protocol: Silylation with BSTFA

This protocol details the conversion of this compound to its corresponding trimethylsilyl (TMS) ether. We recommend N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful TMS donor, while TMCS serves as a catalyst to accelerate the reaction, particularly for sterically hindered or less reactive phenols.[7]

3.1. Principle of Silylation

The reaction involves the nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA. The acidic proton of the hydroxyl group is replaced by a non-polar trimethylsilyl group, –Si(CH3)3. The by-products of this reaction are highly volatile, minimizing chromatographic interference.[7]

3.2. Materials and Reagents

  • This compound standard

  • BSTFA + 1% TMCS (stored in a desiccator)

  • Anhydrous Pyridine or Acetone (GC grade)

  • Suitable Internal Standard (e.g., 4-bromophenol, if not present in the sample)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or oven

  • GC-MS system equipped with a suitable capillary column

3.3. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately prepare a standard solution of this compound in a suitable anhydrous solvent (e.g., 1 mg/mL in acetone).

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) with a water-immiscible solvent like dichloromethane or ethyl acetate. Collect the organic layer and dry it completely over anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen.[1]

    • Crucial Insight: The presence of water will rapidly degrade the silylating reagent, leading to incomplete or failed derivatization. Ensuring anhydrous conditions is the most critical step for success.[1][7]

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution (or the dried residue) into a 2 mL GC vial.

    • If working with a dried residue, dissolve it in 100 µL of anhydrous pyridine or acetone.

    • Add a precise volume of the internal standard solution.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1][2]

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block set to 70°C for 30-60 minutes.[1][2]

    • Causality: Heating provides the activation energy needed to ensure the reaction proceeds to completion in a reasonable timeframe, which is especially important for halogenated phenols that may exhibit slightly reduced reactivity.

  • GC-MS Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. No work-up is required.

    • Inject 1 µL of the derivatized solution into the GC-MS.

3.4. Expected Results and Data Interpretation

The derivatized product is 2-chloro-6-iodo-1-(trimethylsiloxy)benzene. On a standard non-polar column (e.g., DB-5MS), you should observe a sharp, symmetrical peak at a retention time significantly earlier than the underivatized phenol.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum is used for confirmation. The molecular weight of this compound is 254.4 g/mol . The TMS derivative has a molecular weight of 326.5 g/mol .

    • Molecular Ion (M+): Expect to see an isotopic cluster around m/z 326.

    • Key Fragments: A characteristic and often abundant fragment will be the loss of a methyl group ([M-15]+) at m/z 311. Other fragments may correspond to the loss of chlorine, iodine, or the entire TMS group.

Alternative Protocol: Acylation with Acetic Anhydride

Acylation is a reliable alternative to silylation, converting the phenol into an acetate ester. This method is less sensitive to trace amounts of moisture than silylation but requires a post-reaction work-up step.[8]

4.1. Step-by-Step Methodology

  • Sample Preparation: Prepare the sample in a vial as described in section 3.3.1. If a dried residue is used, it can be dissolved directly in the reaction solvent.

  • Derivatization Reaction:

    • To the sample in the vial, add 100 µL of anhydrous pyridine (which acts as both a solvent and a catalyst).[2]

    • Add 200 µL of acetic anhydride.[2]

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes. For some sterically hindered phenols, gentle heating to 60°C for 15-20 minutes may be required to ensure complete conversion.[2]

  • Work-up and Extraction:

    • Crucial Insight: Excess acetic anhydride is highly reactive and must be quenched before GC analysis to prevent damage to the column.

    • Carefully add 1 mL of a saturated sodium bicarbonate solution to the vial to neutralize excess acid and quench the remaining acetic anhydride.[2]

    • Vortex the mixture for 30 seconds.

    • Add 1 mL of an extraction solvent (e.g., hexane or ethyl acetate) and vortex for 1 minute to extract the derivatized product.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean GC vial for analysis.

Data and Method Parameter Summary

Table 1: Comparison of Derivatization Strategies

ParameterSilylation (BSTFA + 1% TMCS)Acylation (Acetic Anhydride)
Reagent N,O-bis(trimethylsilyl)trifluoroacetamideAcetic Anhydride
Catalyst Trimethylchlorosilane (TMCS)Pyridine
Reaction Time 30-60 minutes15-30 minutes
Temperature 70°CRoom Temperature or 60°C
Moisture Sensitivity Very HighModerate
Work-up Required NoYes (Quenching & LLE)
Pros Clean reaction, volatile by-products, highly effectiveLess moisture sensitive, robust reagent
Cons Reagent is highly sensitive to moistureRequires post-reaction work-up

Table 2: Example GC-MS Method Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temp 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 amu
Note: These parameters are a starting point and should be optimized for the specific instrument and application.[4]

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Chloro-6-iodophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Chloro-6-iodophenol and its potential process-related impurities. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights into potential challenges. The method is designed to be specific, accurate, and precise, making it suitable for in-process control and quality assessment of this compound synthesis.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated phenolic compound with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is paramount, as impurities can impact the yield, safety, and efficacy of the final product. A reliable analytical method is therefore essential to monitor the reaction progress, identify and quantify impurities, and ensure the quality of the final product.

This application note addresses the critical need for a well-defined and validated HPLC method. We will delve into the intricacies of separating this compound from its potential isomers and byproducts, which is often a significant analytical challenge due to their similar chemical structures. The method described herein is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations.[1][2]

Understanding the Chemistry: Synthesis and Potential Impurities

A robust analytical method is built upon a solid understanding of the chemical synthesis and the potential for impurity formation. This compound is typically synthesized via the electrophilic iodination of 2-chlorophenol.[3][4] This reaction, while generally effective, can lead to the formation of several process-related impurities.

DOT Script of the Synthesis Pathway

2-Chlorophenol 2-Chlorophenol This compound This compound 2-Chlorophenol->this compound Iodinating Agent (e.g., I2, NIS) 2-Chloro-4-iodophenol 2-Chloro-4-iodophenol 2-Chlorophenol->2-Chloro-4-iodophenol Side Reaction (Isomer Formation) Di-iodinated Species Di-iodinated Species This compound->Di-iodinated Species Over-iodination Starting_Material Unreacted 2-Chlorophenol

Caption: Synthetic pathway of this compound and major impurity formation routes.

The primary impurities that must be resolved by the HPLC method include:

  • Unreacted Starting Material: 2-Chlorophenol

  • Positional Isomers: 2-Chloro-4-iodophenol is a common and often difficult-to-separate isomer.[5]

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated chlorophenols.[6]

  • Other Halogenated Phenols: Depending on the purity of the starting materials and reagents, other halogenated phenols could be present.

The HPLC Method: A Detailed Protocol

The following reversed-phase HPLC method has been developed to provide optimal separation of this compound from its key impurities.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the separation of halogenated phenols. The 5 µm particle size offers a good balance between efficiency and backpressure.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25-26 min: 70-40% B, 26-30 min: 40% BA gradient elution is necessary to effectively separate the less retained 2-chlorophenol from the more retained di-iodinated species, while providing good resolution for the main analyte and its primary isomer.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 220 nmBased on the UV spectra of related iodinated and chlorinated phenols, 220 nm provides good sensitivity for the parent compound and its likely impurities.[2][9]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Using a mixture of the mobile phase components as the diluent ensures good peak shape and compatibility with the chromatographic system.
Sample and Standard Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well. This provides a stock solution of approximately 100 µg/mL.

  • Further dilutions can be made from the stock solution to prepare calibration standards.

Sample Preparation (from a reaction mixture):

  • Quench a representative sample of the reaction mixture (e.g., 100 µL) in a known volume of diluent (e.g., 10 mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness

A thorough method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]

DOT Script of the Validation Workflow

Method_Development Method_Development Method_Validation Method_Validation Method_Development->Method_Validation ICH Q2(R1) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Forced_Degradation Forced_Degradation Specificity->Forced_Degradation Stress Studies

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The HPLC analysis of these stressed samples should demonstrate that the degradation products are well-resolved from the main this compound peak.

Data Interpretation and System Suitability

A typical chromatogram should show baseline separation of 2-chlorophenol, this compound, and its main isomeric impurity, 2-chloro-4-iodophenol.

System Suitability Parameters:

To ensure the performance of the HPLC system, the following system suitability parameters should be monitored for the analysis of the 100 µg/mL standard solution:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) between this compound and 2-Chloro-4-iodophenol ≥ 1.5

Conclusion: A Reliable Tool for Quality Assessment

The HPLC method detailed in this application note provides a robust and reliable tool for the analysis of this compound reaction mixtures. By employing a standard C18 column and a gradient elution with a simple mobile phase, this method can effectively separate the main component from its critical process-related impurities. The inclusion of forced degradation studies in the validation protocol ensures that the method is stability-indicating, making it suitable for comprehensive quality control throughout the drug development process. Adherence to the outlined protocols and system suitability criteria will ensure the generation of accurate and reproducible data, which is fundamental to ensuring the quality and consistency of this compound production.

References

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6-iodophenol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Chloro-6-iodophenol, a critical building block in modern medicinal chemistry and drug development.[1][2] We present a robust and scalable protocol centered on the regioselective ortho-iodination of 2-chlorophenol. The narrative delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed, step-by-step protocol suitable for scale-up, and outlines essential safety, handling, and analytical quality control measures. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Considerations

This compound is a highly valuable halogenated aromatic intermediate. Its unique substitution pattern, featuring both a chloro and an iodo group flanking a hydroxyl moiety, provides multiple reactive handles for diverse downstream chemical transformations. This makes it an essential precursor in the synthesis of complex pharmaceutical agents and other fine chemicals.

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. The electrophilic halogenation of a phenol is a classic reaction, but controlling the position of substitution, especially when one ortho position is already occupied, can be complex. Direct iodination of phenol, for instance, can yield a mixture of 2- and 4-iodo derivatives.[3] The hydroxyl group is a potent activating, ortho, para-director. In 2-chlorophenol, the remaining ortho position (C6) and the para position (C4) are both activated. The chosen synthetic protocol must therefore favor iodination at the C6 position over the C4 position to avoid the formation of the undesired 2-chloro-4-iodophenol isomer and minimize complex purification steps.

This protocol employs a direct iodination strategy using molecular iodine in the presence of an oxidizing agent. This method is selected for its operational simplicity, cost-effectiveness, and scalability, making it well-suited for industrial production.

The Synthetic Pathway: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution of 2-chlorophenol. The reaction proceeds via the in-situ generation of a potent electrophilic iodine species, which then attacks the electron-rich phenol ring.

Mechanism Rationale: The hydroxyl group of 2-chlorophenol strongly activates the aromatic ring towards electrophilic attack. The iodination reaction is facilitated by an oxidizing agent (in this protocol, sodium hypochlorite), which converts iodide ions (from NaI) and molecular iodine (I₂) into a more potent electrophilic species, likely hypoiodite (IO⁻) or a related complex. This electrophile is then attacked by the π-electrons of the phenol ring. The substitution occurs preferentially at the electron-rich ortho and para positions. Steric hindrance from the existing chlorine atom at the C2 position helps direct the incoming, bulky iodine electrophile to the less hindered C6 position, leading to the desired this compound.

Reaction Mechanism Diagram

References

The Strategic Utility of 2-Chloro-6-iodophenol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-iodophenol as a versatile and strategic building block in the synthesis of complex pharmaceutical intermediates. The unique electronic and steric properties conferred by its substitution pattern—a hydroxyl group flanked by a chloro and an iodo substituent—offer exceptional control over regioselective transformations. This document elucidates the chemical principles behind its utility and provides detailed, field-proven protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Ullmann condensations. These reactions are fundamental to the construction of molecular scaffolds prevalent in modern therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Rationale for this compound in Drug Discovery

In the landscape of medicinal chemistry, the precise assembly of molecular architectures is paramount. This compound emerges as a highly valuable starting material due to the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine (C-Cl) bond. This inherent reactivity difference is the cornerstone of its synthetic utility, enabling chemists to perform sequential, regioselective cross-coupling reactions. This allows for the initial functionalization at the C6 position (adjacent to the iodine) while leaving the C2 chloro group intact for subsequent transformations. This stepwise approach is critical for building molecular complexity in a controlled and efficient manner, a necessity in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The phenolic hydroxyl group further enhances the strategic value of this molecule. It can direct ortho-lithiation, participate in etherification reactions to form diaryl ethers—a common motif in bioactive molecules—or be used as a handle for further functionalization after the initial cross-coupling steps.

Core Applications & Synthetic Strategies

The primary applications of this compound revolve around transition metal-catalyzed cross-coupling reactions. These methods are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[1][2]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] When this compound is employed, the reaction proceeds with high regioselectivity at the C-I bond. This allows for the synthesis of 2-chloro-6-arylphenols, which are key precursors for a variety of complex molecules, including kinase inhibitors.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the sterically hindered and relatively electron-rich this compound and to promote the reductive elimination step.[5]

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction is invaluable for installing alkynyl groups, which can be terminal functionalities in a target molecule or serve as versatile handles for further transformations (e.g., click chemistry, partial or full reduction, or hydration). The reaction with this compound again selectively occurs at the C-I bond.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to catalyze the cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[7][8] The copper(I) species reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.[8]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields of the desired cross-coupled product.[8]

Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10] this compound can act as the aryl halide component in this reaction, again with preferential reactivity at the C-I bond. Diaryl ether linkages are present in a wide range of pharmaceuticals and natural products.

Causality of Experimental Choices:

  • Copper Catalyst: Copper, either as a metal powder or, more commonly in modern protocols, as a copper(I) salt (e.g., CuI, CuCl), is the catalyst.[9][11] The use of ligands such as 1,10-phenanthroline or, more recently, β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can significantly accelerate the reaction and allow for milder conditions.[11]

  • Base: A strong base, such as Cs₂CO₃ or K₂CO₃, is required to deprotonate the phenol coupling partner, forming the corresponding phenoxide which then participates in the coupling.

  • Solvent: High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used to achieve the high temperatures often required for this reaction.[9]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 2-chloro-6-(4-methoxyphenyl)phenol, a key intermediate for various substituted biaryl compounds.

Workflow Diagram:

reagents 1. Add this compound, boronic acid, Pd catalyst, ligand, and base to Schlenk flask. purge 2. Seal flask and purge with inert gas (Ar or N2) for 15 min. reagents->purge solvent 3. Add degassed solvent via syringe. purge->solvent heat 4. Heat reaction mixture with vigorous stirring (e.g., 90-100 °C). solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with EtOAc & H2O, and perform aqueous workup. monitor->workup purify 7. Dry organic layer and purify by flash column chromatography. workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound254.451.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(OAc)₂224.500.020.02
SPhos410.570.040.04
K₃PO₄212.273.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 20 minutes.

  • Add 6 mL of the degassed solvent mixture to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-6-(4-methoxyphenyl)phenol.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 2-chloro-6-(phenylethynyl)phenol, a precursor for various heterocyclic systems and functionalized alkynes.

Reaction Scheme:

sub This compound + Phenylacetylene prod 2-Chloro-6-(phenylethynyl)phenol sub->prod PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C

Caption: General scheme for the Sonogashira coupling of this compound.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound254.451.01.0
Phenylacetylene102.131.11.1
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (254 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-chloro-6-(phenylethynyl)phenol.

Application in the Synthesis of a Kinase Inhibitor Scaffold

The strategic functionalization enabled by this compound is highly relevant to the synthesis of complex pharmaceuticals like the MEK inhibitor Trametinib. While the exact synthesis of Trametinib involves a related iodoaniline derivative, we can illustrate the utility of this compound in constructing a similar core structure, specifically a diaryl amine, which is a common feature in kinase inhibitors. This hypothetical synthesis leverages a Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction.

Hypothetical Synthetic Step:

sub This compound + Aniline Derivative prod Diaryl Amine Intermediate sub->prod Pd₂(dba)₃, Ligand, NaOtBu, Toluene

Caption: Buchwald-Hartwig amination to form a key diaryl amine linkage.

This transformation would typically be performed after an initial Suzuki or Sonogashira coupling at the iodo-position, demonstrating the sequential functionalization possible with this building block. The less reactive chloro-group would then be targeted for C-N bond formation under more forcing conditions or with a more active catalyst system, showcasing the exquisite control afforded by the differential halogen reactivity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its value lies in the predictable and regioselective functionalization of its two distinct halogen atoms. By mastering key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Ullmann reactions, researchers can efficiently construct complex molecular scaffolds. The detailed protocols provided herein serve as a robust starting point for laboratory synthesis, and the mechanistic rationale behind the experimental choices should empower scientists to troubleshoot and optimize these critical transformations in their drug discovery and development endeavors.

References

Application Note: Selective Heck Coupling of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Dihalogenated Phenols in Cross-Coupling Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The substrate scope of the Heck reaction is broad, encompassing a variety of aryl and vinyl halides.[3][4] Among these, dihalogenated phenols present a unique opportunity for selective, sequential functionalization, allowing for the stepwise introduction of different molecular fragments.

This application note provides a detailed protocol for the selective Heck reaction of 2-chloro-6-iodophenol. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective coupling at the iodo-substituted position, leaving the chloro-substituent intact for subsequent transformations. This orthogonality is of paramount importance in the efficient construction of complex molecular architectures. We will delve into the mechanistic underpinnings of this selectivity and provide a field-proven, step-by-step protocol for researchers in drug development and synthetic chemistry.

Mechanistic Insights: Achieving Chemoselectivity

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] The key to the selective functionalization of this compound lies in the initial oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making the carbon-iodine bond more susceptible to cleavage by the Pd(0) catalyst.[5]

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the C-I bond of this compound to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step typically proceeds in a syn-fashion.[1]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step generally favors the formation of the more stable trans-alkene.[3]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The substantial difference in the rates of oxidative addition for the C-I and C-Cl bonds ensures that the reaction occurs almost exclusively at the iodo-position, providing a high degree of chemoselectivity.

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I (Ar = 2-chloro-6-hydroxyphenyl) Pd0->PdII_Aryl Oxidative Addition (Selective at C-I bond) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L₂-I PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Hydride [H-Pd(II)L₂]⁺I⁻ PdII_Insertion->PdII_Hydride β-Hydride Elimination Product 2-Chloro-6-styrylphenol PdII_Insertion->Product Product Release PdII_Hydride->Pd0 Reductive Elimination (Base) BaseH Base-H⁺I⁻ PdII_Hydride->BaseH Base Regeneration ArylIodide This compound ArylIodide->PdII_Aryl Alkene Alkene (e.g., Styrene) Alkene->PdII_Alkene

Caption: The catalytic cycle of the Heck reaction with this compound.

Experimental Protocol: Selective Heck Coupling with Styrene

This protocol details the selective Heck coupling of this compound with styrene as a model alkene.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Styrene≥99%, contains 4-tert-butylcatechol as stabilizerSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH₄ClIn-house prep.
BrineIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel230-400 meshSigma-Aldrich
Reaction Parameters
ParameterValue
Reactants
This compound1.0 mmol (254.5 mg)
Styrene1.2 mmol (125.0 mg, 0.138 mL)
Catalyst
Pd(OAc)₂0.02 mmol (4.5 mg, 2 mol%)
PPh₃0.04 mmol (10.5 mg, 4 mol%)
Base
Et₃N2.0 mmol (202.4 mg, 0.279 mL)
Solvent
CH₃CN5 mL
Reaction Conditions
Temperature80 °C
Reaction Time12-24 h
AtmosphereInert (Nitrogen or Argon)
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add anhydrous acetonitrile (5 mL) via syringe.

    • Add triethylamine (0.279 mL, 2.0 mmol) and styrene (0.138 mL, 1.2 mmol) via syringe.

    • Equip the flask with a reflux condenser under the inert atmosphere.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting this compound spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-chloro-6-(E)-styrylphenol.

Visualizing the Experimental Workflow

Workflow Setup 1. Reaction Setup (Schlenk Flask, Reagents, Inert Atmosphere) Addition 2. Reagent Addition (Solvent, Base, Alkene) Setup->Addition Reaction 3. Reaction (80 °C, 12-24 h) Addition->Reaction Workup 4. Aqueous Work-up (Et₂O, NH₄Cl, Brine) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the selective Heck reaction.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature to 90-100 °C. Alternatively, a higher catalyst loading (up to 5 mol%) may be beneficial. Ensure all reagents and the solvent are anhydrous, as water can negatively impact the catalytic activity.

  • Formation of Side Products: The primary side product is often the homocoupled alkene. Using a slight excess of the alkene can help to minimize this. If dehalogenation of the starting material is observed, a milder base such as potassium carbonate (K₂CO₃) could be trialed.

  • Poor Selectivity: While the C-I bond is significantly more reactive, prolonged reaction times at high temperatures could lead to some reaction at the C-Cl bond. Careful monitoring of the reaction by TLC is crucial.

Conclusion

The selective Heck reaction of this compound offers a reliable and efficient method for the synthesis of ortho-substituted styrylphenols. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a powerful tool for directed synthesis, leaving a handle for further molecular elaboration. The protocol outlined in this application note provides a robust starting point for researchers, and with careful optimization, can be adapted to a variety of alkene coupling partners, thus facilitating the synthesis of diverse and complex molecular targets in the fields of medicinal chemistry and materials science.

References

Application Note: Strategic Protection of the Phenolic Hydroxyl Group in 2-Chloro-6-iodophenol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of 2-Chloro-6-iodophenol

This compound is a valuable tri-functional synthetic building block, featuring three distinct reactive sites: a nucleophilic and acidic phenolic hydroxyl group, a highly reactive carbon-iodine (C-I) bond, and a less reactive carbon-chlorine (C-Cl) bond. This substitution pattern makes it an attractive precursor for the regioselective synthesis of complex, polysubstituted aromatic compounds, particularly through palladium-catalyzed cross-coupling reactions.

The primary challenge in utilizing this substrate lies in managing the reactivity of the phenolic hydroxyl group. Its acidic proton can interfere with organometallic reagents and bases commonly used in cross-coupling reactions, while the phenoxide, once formed, can act as a nucleophile or coordinate to the metal catalyst, leading to undesired side reactions and catalyst deactivation. Therefore, the strategic implementation of a protecting group for the phenol is paramount to achieving high yields and chemoselectivity.

This guide provides a detailed analysis of protecting group strategies, offering field-proven protocols and explaining the rationale behind selecting the optimal group based on downstream reaction conditions.

Diagram 1: Key reactive sites of this compound.

Selecting an Appropriate Protecting Group: A Strategic Decision

The ideal protecting group should be easy to install and remove in high yield, be robust enough to withstand the desired chemical transformations, and not introduce unforeseen complications.[1] The choice is critically dependent on the planned reaction sequence, particularly the conditions for cross-coupling and final deprotection.

Workflow start This compound protect Step 1: Phenol Protection start->protect intermediate Protected Intermediate protect->intermediate react Step 2: Selective C-I Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate->react coupled Coupled Intermediate react->coupled deprotect Step 3: Deprotection coupled->deprotect final Final Product deprotect->final

Diagram 2: General synthetic workflow using a protected phenol strategy.

Below, we evaluate four common classes of protecting groups: Ethers (Methyl and Benzyl), Silyl Ethers, and Esters.

Ether Protecting Groups

Ethers are among the most robust protecting groups for phenols, offering excellent stability across a wide range of conditions.[2]

  • Rationale: The methyl ether is exceptionally stable, resistant to most nucleophiles, bases, and mild acids, making it ideal for harsh reaction conditions.[2][3] However, its removal requires potent and often harsh reagents.

  • Trustworthiness: This is a "set-and-forget" protecting group for when maximum stability is required and harsh deprotection is tolerable for the final product.

Protocol 2.1.A: Methylation of this compound

  • Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI), anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). b. Dissolve the phenol in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Cautiously add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. e. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases. f. Add Me₂SO₄ (1.1 eq) dropwise, maintaining the temperature at 0 °C. g. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. h. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. i. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient). Typical Yield: >90%.[2]

Protocol 2.1.B: Demethylation using Boron Tribromide (BBr₃)

  • Materials: Protected 1-chloro-3-iodo-2-methoxybenzene, Boron Tribromide (BBr₃, 1M solution in CH₂Cl₂), anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure: a. Dissolve the methyl ether (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C (dry ice/acetone bath). b. Add BBr₃ solution (1.5 - 3.0 eq) dropwise. Caution: BBr₃ is highly corrosive and moisture-sensitive. c. Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature and stir for an additional 1-3 hours, monitoring by TLC. d. Cool the reaction to 0 °C and quench slowly with methanol, followed by water. e. Extract the product with CH₂Cl₂ (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate. f. Purify by column chromatography. Typical Yield: 78-90%.[4]

  • Rationale: The benzyl ether offers robust protection similar to the methyl ether but can be removed under much milder, neutral conditions via hydrogenolysis.[5] This "orthogonal" deprotection strategy is a significant advantage.[1]

  • Trustworthiness: An excellent choice for syntheses where the final product is sensitive to the strong Lewis acids required for methyl ether cleavage. It is stable to most non-reductive conditions.

Protocol 2.2.A: Benzylation of this compound

  • Materials: this compound, potassium carbonate (K₂CO₃), benzyl bromide (BnBr), acetone or DMF.

  • Procedure: a. In a round-bottom flask, combine this compound (1.0 eq), K₂CO₃ (2.0 eq), and acetone. b. Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 4-16 hours, monitoring by TLC. c. After cooling to room temperature, filter off the inorganic salts and wash with acetone. d. Concentrate the filtrate under reduced pressure. e. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. f. Purify by column chromatography. Typical Yield: >90%.

Protocol 2.2.B: Debenzylation via Hydrogenolysis

  • Materials: Protected 2-(benzyloxy)-1-chloro-3-iodobenzene derivative, Palladium on carbon (Pd/C, 10 wt%), hydrogen gas (H₂), methanol (MeOH) or ethyl acetate (EtOAc).

  • Procedure: a. Dissolve the benzyl ether (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation. b. Carefully add Pd/C (5-10 mol%) under an inert atmosphere. Caution: Pd/C is pyrophoric. c. Purge the vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator. d. Stir vigorously at room temperature for 2-24 hours until TLC indicates complete consumption of the starting material. e. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. f. Concentrate the filtrate to yield the deprotected phenol. Typical Yield: >95%.[5]

Silyl Ether Protecting Groups (-OSiR₃)
  • Rationale: Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS or TBS), are widely used due to their ease of installation and mild, selective removal using fluoride ion sources.[6] Their steric bulk can also influence the reactivity of adjacent groups.

  • Trustworthiness: Ideal for multi-step syntheses requiring mild deprotection conditions that will not affect other sensitive functional groups like esters or amides. However, they are sensitive to acidic conditions.

Protocol 2.3.A: TBDMS Protection of this compound

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous DMF.

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). b. Stir until all solids dissolve, then add TBDMSCl (1.2 eq). c. Stir at room temperature for 3-6 hours, monitoring by TLC. d. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). e. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. f. Purify by column chromatography. Typical Yield: >94%.[7]

Protocol 2.3.B: TBDMS Deprotection using TBAF

  • Materials: Protected TBDMS ether, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure: a. Dissolve the TBDMS ether (1.0 eq) in THF. b. Add the TBAF solution (1.1 eq) at room temperature. c. Stir for 1-4 hours, monitoring by TLC. d. Quench the reaction with saturated aqueous NH₄Cl solution. e. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. f. Purify by column chromatography. Typical Yield: >95%.[2]

Ester Protecting Groups (-OAc)
  • Rationale: Acetate esters are easily formed and are stable to acidic and neutral conditions. They are readily cleaved under basic conditions (saponification).[8]

  • Trustworthiness: A good choice if subsequent reactions are performed under acidic or neutral conditions and basic deprotection is desired. They are incompatible with organometallic reagents (Grignards, organolithiums) and strong bases.

Protocol 2.4.A: Acetylation of this compound

  • Materials: this compound, acetic anhydride (Ac₂O), pyridine or triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP, cat.), CH₂Cl₂.

  • Procedure: a. Dissolve this compound (1.0 eq) in CH₂Cl₂. b. Add Et₃N (1.5 eq), followed by a catalytic amount of DMAP. c. Add acetic anhydride (1.2 eq) dropwise. d. Stir at room temperature for 1-4 hours until the reaction is complete by TLC. e. Dilute with CH₂Cl₂ and wash with 1M HCl, saturated NaHCO₃, and brine. f. Dry over Na₂SO₄, filter, and concentrate to yield the product. Typical Yield: >95%.[9]

Protocol 2.4.B: Deacetylation (Saponification)

  • Materials: Protected acetate ester, potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH), methanol (MeOH), water.

  • Procedure: a. Dissolve the acetate ester (1.0 eq) in a mixture of MeOH and water. b. Add K₂CO₃ (2.0 eq). c. Stir at room temperature for 1-4 hours, monitoring by TLC. d. Neutralize the reaction with 1M HCl. e. Remove most of the MeOH under reduced pressure. f. Extract the aqueous residue with ethyl acetate (3x), dry the organic layers over Na₂SO₄, and concentrate. Typical Yield: >90%.[9]

Data Summary: Comparative Stability

The choice of protecting group must be guided by the downstream reaction conditions. The following table provides a reference for the stability of each protected phenol under common synthetic transformations.

Protecting GroupReagents & ConditionsStability under Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C)Stability under Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT)Stability towards Grignard (RMgX, THF, 0°C)
Methyl Ether (-OMe)Me₂SO₄, NaHStable Stable Stable
Benzyl Ether (-OBn)BnBr, K₂CO₃Stable Stable Stable
TBDMS Ether (-OTBDMS)TBDMSCl, ImidazoleStable Stable Stable
Acetyl Ester (-OAc)Ac₂O, Et₃NUnstable (hydrolysis)Potentially Unstable (base sensitive)Unstable (carbonyl attack)

Application Example: Sonogashira Coupling

This protocol demonstrates the complete workflow: protection of this compound with a TBDMS group, regioselective Sonogashira coupling at the C-I bond, and subsequent deprotection.

DecisionTree q1 Are subsequent steps strongly basic or nucleophilic? q2b Are subsequent steps acidic? q1->q2b No pg_ether Use Ether (Methyl or Benzyl) q1->pg_ether Yes pg_ester Avoid Esters q1->pg_ester q2a Is final product stable to strong Lewis Acids (BBr₃)? pg_methyl Methyl Ether q2a->pg_methyl Yes pg_benzyl Benzyl Ether q2a->pg_benzyl No (Use H₂/Pd/C) pg_silyl Use Silyl Ether (TBDMS, TIPS) q2b->pg_silyl No pg_no_silyl Avoid Silyl Ethers q2b->pg_no_silyl Yes pg_ether->q2a pg_ester->q1 Incompatible

Diagram 3: Decision guide for selecting a suitable protecting group.

Protocol 4.1: Three-Step Synthesis of 2-Chloro-6-(phenylethynyl)phenol

  • Step 1: Protection

    • Protect this compound with TBDMSCl and imidazole in DMF as described in Protocol 2.3.A to yield tert-butyldimethyl((2-chloro-6-iodophenyl)oxy)silane.

  • Step 2: Sonogashira Cross-Coupling [10] a. To a flame-dried Schlenk flask, add the protected phenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq). b. Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. c. Add anhydrous THF and triethylamine (Et₃N, 3.0 eq) via syringe. d. Add phenylacetylene (1.2 eq) dropwise. e. Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. f. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®. g. Concentrate the filtrate and purify by column chromatography to isolate the coupled product, tert-butyldimethyl((2-chloro-6-(phenylethynyl)phenyl)oxy)silane.

  • Step 3: Deprotection

    • Deprotect the silyl ether using TBAF in THF as described in Protocol 2.3.B to yield the final product, 2-chloro-6-(phenylethynyl)phenol .

Conclusion

The successful functionalization of this compound is critically dependent on a well-reasoned protecting group strategy. For maximum versatility and mild deprotection, benzyl (-OBn) and TBDMS (-OTBDMS) ethers are superior choices. Methyl ethers provide exceptional stability but require harsh cleavage conditions, while acetyl esters are limited by their instability to basic and nucleophilic reagents common in cross-coupling reactions. By carefully matching the protecting group's stability profile with the entire planned synthetic sequence, researchers can unlock the full potential of this versatile building block for the efficient synthesis of complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 2-Chloro-6-iodophenol. This substrate, with its dual halogenation and a phenolic group, presents unique challenges and opportunities for selective C-C bond formation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your yields.

I. Understanding the Substrate: The Challenges of this compound

This compound is a valuable building block, but its successful application in Suzuki coupling requires careful consideration of its structural features. The primary challenge lies in achieving selective coupling at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations. The ortho-hydroxyl group can also influence the reaction by coordinating to the palladium catalyst or acting as an internal base, potentially leading to side reactions or catalyst inhibition.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Question 1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve conversion?

Answer:

Low conversion with recovered starting material is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The active Pd(0) species is crucial for initiating the catalytic cycle. If your catalyst is not sufficiently active, the reaction will stall.

    • Troubleshooting Steps:

      • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst system (e.g., Buchwald pre-catalysts).

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

      • Check Catalyst Quality: Palladium catalysts can degrade over time. Use a fresh batch of catalyst if you suspect degradation.

  • Reaction Temperature: The Suzuki coupling often requires thermal energy to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Increase Temperature: If you are running the reaction at a lower temperature (e.g., room temperature or 50 °C), a moderate increase to 80-100 °C can significantly improve the reaction rate. However, be cautious, as excessive heat can promote side reactions.[1]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Troubleshooting Steps:

      • Screen Ligands: If you are using a standard ligand like PPh₃, it may not be optimal. For this sterically hindered substrate, consider screening more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These can promote the oxidative addition and reductive elimination steps.

Question 2: I'm observing the formation of significant byproducts, including the homo-coupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?

Answer:

The formation of byproducts is a clear indicator that your reaction conditions are not optimized. Here's how to address homo-coupling and dehalogenation:

  • Homo-coupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl, is often promoted by the presence of oxygen.

    • Troubleshooting Steps:

      • Rigorous Degassing: As mentioned previously, ensure all reagents and solvents are thoroughly degassed. Three freeze-pump-thaw cycles are highly effective for solvent degassing.

      • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can favor homo-coupling.

  • Dehalogenation: The replacement of a halogen with a hydrogen atom is another common side reaction.[4][5]

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. Strong bases, especially in the presence of protic solvents, can promote dehalogenation.[6] Consider using a weaker inorganic base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or alkoxides.[6]

      • Solvent Choice: Avoid using alcohols as the primary solvent, as they can be a hydride source for dehalogenation. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[4]

Question 3: My reaction is not selective, and I'm getting a mixture of products from coupling at both the C-I and C-Cl bonds. How can I improve regioselectivity for the C-I bond?

Answer:

Achieving high regioselectivity is key when working with di-halogenated substrates. The C-I bond is inherently more reactive than the C-Cl bond towards oxidative addition.[7] To exploit this difference:

  • Milder Reaction Conditions:

    • Lower Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[1] Try running the reaction at a lower temperature (e.g., 60-80 °C) to favor the more facile C-I activation.

    • Less Active Catalyst: Highly active catalyst systems with very bulky and electron-rich ligands can sometimes be less selective. Consider using a less forcing catalyst system, such as Pd(PPh₃)₄, which may exhibit higher selectivity for the C-I bond.

  • Base and Solvent Effects:

    • Weaker Base: A stronger base can accelerate the overall reaction rate, potentially at the expense of selectivity.[1] A milder base like K₂CO₃ may improve the regioselectivity.

    • Solvent System: The solvent can influence the stability and reactivity of the catalytic species. Experiment with different aprotic solvents (toluene, dioxane, THF/water mixtures) to find the optimal balance for selective C-I coupling.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid being used. However, a good starting point is a palladium(0) source with a phosphine ligand. For selective C-I coupling, Pd(PPh₃)₄ is a reliable choice. If higher reactivity is needed and selectivity is not an issue, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos is often effective for challenging substrates.[2][3]

Q2: Which base should I choose for this reaction?

A2: The base plays a crucial role in the transmetalation step. For the Suzuki coupling of phenols, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[6] They are effective at promoting the reaction while being mild enough to minimize side reactions like dehalogenation. Using an aqueous solution of the base in a biphasic solvent system (e.g., toluene/water) is a common and effective strategy.

Q3: What is the best solvent for this reaction?

A3: Aprotic solvents are generally the best choice. Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are all commonly used and effective solvents for Suzuki couplings. A biphasic system, such as toluene/water or dioxane/water , is often employed to facilitate the dissolution of the inorganic base and promote the reaction.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting material. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and identify any byproducts.

IV. Experimental Protocols & Data

Optimized Protocol for Selective Suzuki Coupling at the C-I bond of this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Deionized water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed toluene and degassed deionized water to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes expected outcomes based on variations in key reaction parameters for the selective Suzuki coupling of this compound with phenylboronic acid.

ParameterConditionExpected Yield of 2-Chloro-6-phenylphenolComments
Catalyst Pd(PPh₃)₄, 3 mol%Good to ExcellentGood selectivity for C-I coupling.
Pd₂(dba)₃/SPhos, 2 mol%ExcellentHigher reactivity, may require lower temperature for selectivity.
Base K₂CO₃Good to ExcellentMild and effective, minimizes side reactions.
Cs₂CO₃ExcellentMore soluble in organic solvents, can enhance reaction rates.
K₃PO₄ExcellentOften a very effective base for challenging couplings.
Solvent Toluene/H₂OGood to ExcellentStandard biphasic system.
Dioxane/H₂OGood to ExcellentAnother effective biphasic system.
Temperature 80 °CGood to ExcellentOptimal for balancing reaction rate and selectivity.
110 °CVariableMay lead to decreased selectivity and increased byproducts.

V. Visualizing the Process

Catalytic Cycle and Key Challenges

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the specific challenges associated with this compound.

Suzuki_Coupling_Challenges cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with this compound Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition Pd(0)L2->OA Ar-X OH_Group Ortho-Hydroxyl Group (Coordination/Deprotonation) Pd(0)L2->OH_Group Potential for catalyst inhibition Transmetalation Transmetalation OA->Transmetalation Ar'-B(OR)2 Selectivity Regioselectivity Issue (C-I vs. C-Cl) OA->Selectivity High temp. or active catalyst can cause loss of selectivity Side_Reactions Side Reactions (Dehalogenation, Homo-coupling) OA->Side_Reactions Non-optimal conditions lead to byproducts RE Reductive Elimination Transmetalation->RE RE->Pd(0)L2 Ar-Ar'

Caption: Suzuki cycle with challenges for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

Troubleshooting_Workflow cluster_low_conversion_solutions Solutions for Low Conversion cluster_side_products_solutions Solutions for Side Products start Low Yield or Side Products Observed check_conversion Is Starting Material Consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No side_products Significant Side Products check_conversion->side_products Yes increase_temp Increase Temperature low_conversion->increase_temp check_degassing Improve Degassing (for Homo-coupling) side_products->check_degassing change_catalyst Use More Active Catalyst/ Check Catalyst Quality increase_temp->change_catalyst screen_ligands Screen Bulky/ Electron-Rich Ligands change_catalyst->screen_ligands end Optimized Reaction screen_ligands->end optimize_base Optimize Base (e.g., K2CO3, K3PO4) (for Dehalogenation) check_degassing->optimize_base optimize_temp_catalyst Lower Temperature/ Use Less Active Catalyst (for Regioselectivity) optimize_base->optimize_temp_catalyst optimize_temp_catalyst->end

Caption: A workflow for troubleshooting Suzuki coupling reactions.

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. [Online PDF]. Available at: --INVALID-LINK--

  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. [Online PDF]. Available at: --INVALID-LINK--

  • PubMed. (2019). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Chem Reactor. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: --INVALID-LINK--

  • ResearchGate. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF. Available at: --INVALID-LINK--

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: --INVALID-LINK--

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: --INVALID-LINK--

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Palladacycle Coupling Catalysts. Available at: --INVALID-LINK--

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. [Online PDF]. Available at: --INVALID-LINK--

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Available at: --INVALID-LINK--

  • MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. [Online PDF]. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. [Online PDF]. Available at: --INVALID-LINK--

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: --INVALID-LINK--

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: --INVALID-LINK--

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-iodophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this important halogenated intermediate. We will delve into the mechanistic underpinnings of byproduct formation, provide actionable troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My crude reaction mixture shows multiple major spots on TLC, and the yield of the desired this compound is low.

Answer:

This is the most common issue encountered and it almost always points to a lack of regioselectivity and/or over-reaction. The primary byproducts formed during the iodination of 2-chlorophenol are the isomeric 2-Chloro-4-iodophenol and the di-iodinated product, 2-Chloro-4,6-diiodophenol .

Causality and Mechanism:

The synthesis of this compound is an electrophilic aromatic substitution reaction. The starting material, 2-chlorophenol, has two directing groups on the aromatic ring:

  • Hydroxyl (-OH) group: A powerful activating, ortho-, para-director. It strongly activates the positions C4 (para) and C6 (ortho).

  • Chlorine (-Cl) group: A deactivating, but also ortho-, para-director.

The powerfully activating nature of the hydroxyl group dominates the reaction's regioselectivity.[1] It directs the incoming electrophile (the iodine species) primarily to the positions ortho and para to it. The ortho position (C6) is sterically hindered by the adjacent chlorine atom, while the para position (C4) is more accessible. Consequently, a significant amount of the 2-Chloro-4-iodophenol isomer is often formed.[2]

If the reaction conditions are too harsh (e.g., high temperature, excess iodinating reagent), the highly activated ring can undergo a second iodination, leading to 2-Chloro-4,6-diiodophenol.

Troubleshooting and Optimization:

  • Control Stoichiometry: Use a precise stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide or Iodine). An excess of even 10-20% can significantly increase the formation of di-iodinated byproducts.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the reaction rate and can improve selectivity by favoring the kinetically controlled product.

  • Slow Reagent Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, suppressing over-reaction.

  • Choice of Reagent/Catalyst: Certain reagent systems are known to favor specific isomers. For instance, using bulky catalysts or directing groups can enhance ortho-selectivity. Research into ammonium salt-catalyzed halogenations has shown promise for practical ortho-selective reactions of phenols.[3]

Problem 2: My final product is contaminated with an isomeric impurity that is difficult to remove by column chromatography.

Answer:

The primary isomeric byproduct, 2-Chloro-4-iodophenol, has a polarity very similar to the desired this compound, making their separation by standard silica gel chromatography challenging.

Troubleshooting and Optimization:

  • Optimize Chromatography:

    • Solvent System: Conduct a thorough screen of solvent systems. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) often provides better resolution.

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Phenyl-based or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions, which is especially useful for aromatic positional isomers.

  • Recrystallization: This can be a highly effective method for purifying isomers if a suitable solvent is found. Screen a variety of solvents (e.g., heptane, toluene, ethanol/water mixtures) to find one in which the desired product has lower solubility than the isomeric impurity, especially at lower temperatures.

  • Melt Crystallization: For larger scales, techniques like stripping crystallization, which combines melt crystallization and vaporization, can be highly effective for separating chlorophenol isomers with close boiling points.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and why do they form?

A1: The most common byproducts are summarized in the table below. They arise from the inherent reactivity and directing effects of the functional groups on the 2-chlorophenol starting material. The powerful activating, ortho-, para-directing hydroxyl group is the primary determinant of where the iodine electrophile will attack the aromatic ring.[1]

Byproduct NameStructureReason for FormationRecommended Analytical Method
2-Chloro-4-iodophenol IsomerThe hydroxyl group is a strong para-director, making the C4 position electronically favorable for substitution. This is often the major byproduct.[2]GC-MS, ¹H NMR, HPLC
2-Chloro-4,6-diiodophenol Di-iodinated ProductThe product is still an activated phenol and can undergo a second iodination if reaction conditions are too harsh or excess reagent is used.[5]GC-MS, LC-MS
2-Chlorophenol Unreacted Starting MaterialIncomplete reaction due to insufficient reagent, short reaction time, or low temperature.GC-MS, TLC

Q2: What is the underlying reaction mechanism for the iodination of 2-chlorophenol?

A2: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The iodinating agent, whether it's molecular iodine activated by an oxidant or a species like N-Iodosuccinimide (NIS) activated by an acid, generates an electrophilic iodine species (I⁺ or a polarized equivalent).[6] This electrophile is then attacked by the electron-rich aromatic ring of 2-chlorophenol. The hydroxyl group donates electron density into the ring, stabilizing the intermediate carbocation (the sigma complex), and directing the substitution to the ortho and para positions.

Reaction_Mechanism cluster_0 Starting Material cluster_1 Electrophile Generation cluster_2 Electrophilic Attack & Byproduct Formation SM 2-Chlorophenol Attack Electrophilic Attack SM->Attack Reagent Iodinating Agent (e.g., NIS + H⁺) Electrophile Electrophilic Iodine (I⁺ equivalent) Reagent->Electrophile Activation Electrophile->Attack Product Desired Product: This compound Attack->Product Ortho attack (C6) Byproduct1 Isomeric Byproduct: 2-Chloro-4-iodophenol Attack->Byproduct1 Para attack (C4) Byproduct2 Di-iodinated Byproduct: 2-Chloro-4,6-diiodophenol Product->Byproduct2 Further Iodination Byproduct1->Byproduct2 Further Iodination

Caption: Reaction pathways in the synthesis of this compound.

Q3: How can I monitor the reaction to prevent byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an invaluable tool for real-time reaction monitoring. Develop a TLC system that can resolve the starting material, the desired product, and the major byproducts. By spotting the reaction mixture alongside standards of the starting material, you can track the consumption of 2-chlorophenol and the appearance of the products. The goal is to stop the reaction as soon as the starting material is consumed but before a significant amount of the di-iodinated byproduct appears. For more quantitative analysis, periodic sampling and analysis by GC-MS or HPLC can provide precise ratios of the different species.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol is designed to maximize the yield of the desired ortho-iodinated product while minimizing common byproducts.

Reagents & Equipment:

  • 2-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add p-Toluenesulfonic acid (PTSA) (0.1 eq) to the stirred solution.

  • Reagent Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • Causality Note: Slow, controlled addition of NIS is crucial to prevent localized high concentrations of the electrophile, which can lead to di-iodination. The low temperature reduces the reaction rate, enhancing selectivity.[6]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete when the 2-chlorophenol spot has disappeared.

  • Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous sodium thiosulfate solution to consume any remaining iodine species. Stir for 10 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a shallow gradient of hexanes/ethyl acetate to separate the desired this compound from the less polar 2-Chloro-4-iodophenol isomer and other impurities.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve 2-Chlorophenol in DCM B Cool to 0 °C A->B C Add PTSA Catalyst B->C D Slowly Add NIS Solution (0-5 °C) C->D E Monitor by TLC D->E F Quench with Na₂S₂O₃ E->F When Starting Material is Consumed G Aqueous Washes (NaHCO₃, H₂O, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Sonogashira Reactions with 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction: Navigating the Challenges of a Hindered Phenol

The Sonogashira cross-coupling of 2-chloro-6-iodophenol is a valuable transformation for synthesizing complex phenolic structures, key intermediates in pharmaceuticals and materials science. The reaction leverages the significant difference in reactivity between the C–I and C–Cl bonds, allowing for selective alkynylation at the more reactive iodine-bearing position.[1][2] However, the substrate's unique features—an acidic hydroxyl group, steric hindrance from two ortho substituents, and an electron-rich aromatic ring—present a distinct set of challenges that can lead to reaction failure or low yields.

This guide provides a structured approach to troubleshooting and optimizing this specific reaction. It is designed for researchers and process chemists to diagnose issues based on observable symptoms and implement logical, mechanistically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding at all. My starting material is fully recovered. What is the most likely cause?

A: A complete lack of reactivity typically points to a fundamental issue with the catalytic system. The most common culprits are:

  • Catalyst Inactivity: The active Pd(0) species may not be forming from your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), or the Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded due to exposure to air.

  • Inert Atmosphere Failure: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Gross Reagent Error: Confirm the presence and correct stoichiometry of all reagents, especially the palladium catalyst, copper(I) iodide co-catalyst, and base.

Q2: I am observing significant formation of a dimer of my terminal alkyne. How can I prevent this?

A: This side product is the result of Glaser-Hay homocoupling, an oxidative dimerization of the alkyne catalyzed by the copper(I) salt in the presence of oxygen.[3][4][5][6] To mitigate this:

  • Improve Inert Atmosphere: This is the most critical factor. Use Schlenk line techniques or a glovebox to rigorously exclude all oxygen.[3]

  • Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol may be necessary, although this often requires different ligands and harsher conditions.[4][7]

  • Modify Reaction Conditions: Some studies suggest that running the reaction under a dilute hydrogen/argon atmosphere can suppress homocoupling.[5][6]

Q3: My this compound is being consumed, but I'm getting a low yield of the desired product and seeing a new, simpler aromatic spot by TLC/LCMS. What is likely happening?

A: This symptom strongly suggests a dominant side reaction is consuming your starting material. The most probable cause is hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom to form 2-chlorophenol.[8] This reductive process can be caused by hydride sources in the reaction mixture, such as certain amine bases or alcoholic solvents, and is a known competing pathway in palladium catalysis.[8][9][10] See the in-depth troubleshooting section for specific strategies to combat this.

Q4: Can the phenolic -OH group interfere with the reaction?

A: Yes. The acidic proton of the phenol can be deprotonated by the base, forming a phenoxide. This phenoxide can potentially coordinate to the palladium or copper center, altering the catalyst's electronic properties and steric environment, which may inhibit or alter the catalytic cycle. It is crucial to select a base that effectively deprotonates the alkyne and neutralizes the HI byproduct without causing detrimental interactions.[11]

In-Depth Troubleshooting Guide (Symptom-Based)

Symptom 1: No Reaction or Very Low Conversion (<10%)

If your starting material remains largely unconsumed, the catalytic cycle is likely stalled at the beginning.

Potential Cause 1.1: Catalyst Inactivation or Failure to Form Active Pd(0)

  • The Chemistry: The Sonogashira reaction relies on a Pd(0) catalyst. If you start with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0). This reduction is often accomplished by an amine, a phosphine ligand, or the alkyne itself.[4][12] If this reduction fails, or if the resulting Pd(0) is oxidized by trace oxygen, the cycle never begins.

  • Troubleshooting Protocol:

    • Verify Catalyst Quality: Use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(PPh₃)₄ is notoriously sensitive to air and should be a bright, crystalline yellow; a brownish or clumpy appearance indicates degradation.

    • Ensure Rigorous Inert Conditions: Degas your solvent(s) and liquid amine base (if used) by bubbling with argon for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your glassware hot from the oven and purge thoroughly with an inert gas.

    • Change Palladium Source: Switch from a Pd(II) source to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass issues with the in-situ reduction step.

Potential Cause 1.2: Sub-Optimal Reaction Conditions for a Hindered Substrate

  • The Chemistry: The oxidative addition of the C-I bond to the Pd(0) center is the rate-limiting step.[4] For a sterically hindered and electron-rich substrate like this compound, this step can be sluggish. Insufficient thermal energy or an inappropriate solvent/ligand combination can prevent the reaction from initiating.

  • Troubleshooting Protocol:

    • Increase Temperature: If you are running the reaction at room temperature, incrementally increase the temperature to 50-80 °C. Monitor for product formation and starting material consumption.

    • Screen Solvents: Solvent choice can dramatically influence reaction rates.[13] While THF and DMF are common, they may not be optimal. Consider screening other solvents. A mixed solvent system, such as toluene/Et₃N or dioxane/diisopropylamine, can sometimes improve solubility and reactivity.[14]

    • Change the Ligand: The standard PPh₃ ligand may not be suitable. Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and the final reductive elimination steps.[12] Consider screening ligands like P(t-Bu)₃, XPhos, or SPhos.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation (from Cu Cycle) pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I)I cu_alkyne Cu(I)-C≡CR cu_i->cu_alkyne Deprotonation cu_alkyne->cu_i Transmetalation (to Pd Cycle) alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne

Caption: The Sonogashira reaction involves two interconnected catalytic cycles.

Symptom 2: Major Side Product Formation

If your starting material is consumed but the yield of the desired product is low, the reaction is proceeding down non-productive pathways.

Potential Cause 2.1: Hydrodehalogenation

  • The Chemistry: In this side reaction, the aryl iodide is reduced to an arene (Ar-I → Ar-H). This often occurs when a hydride species is generated and transferred to the palladium center, followed by reductive elimination of Ar-H. Common hydride sources include β-hydride elimination from amine bases or solvents like alcohols.[8][10][15]

  • Troubleshooting Protocol:

    • Change the Base: Amine bases like triethylamine can be problematic. Switch to a sterically hindered amine base like diisopropylethylamine (DIPEA) or an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

    • Change the Solvent: If using an alcohol or a solvent known to promote this side reaction, switch to a non-hydride-donating solvent like dioxane, toluene, or acetonitrile.

    • Lower the Temperature: High temperatures can sometimes favor dehalogenation pathways. Once the reaction is initiated, try running it at the lowest effective temperature.

Potential Cause 2.2: Glaser-Hay Homocoupling

  • The Chemistry: As mentioned in the FAQs, this is the oxygen-promoted, copper-catalyzed dimerization of the alkyne.[3][4][6] Its presence is a direct indicator of a compromised inert atmosphere.

  • Troubleshooting Protocol:

    • Refine Inert Gas Technique: Re-evaluate your setup. Ensure there are no leaks. Use high-purity inert gas. If using a balloon, ensure it is purged multiple times. For best results, use a Schlenk line or glovebox.

    • Purify Reagents: Ensure the amine base is freshly distilled and all solvents are properly degassed and dried.[16]

    • Reduce Copper Loading: While this may slow the reaction, reducing the amount of CuI from 2-5 mol% to 0.5-1 mol% can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Diagram: Competing Reaction Pathways

Competing_Pathways Figure 2: Competing Pathways in the Sonogashira Reaction start Ar-I + H-C≡CR catalytic_cycle Pd(0)/Cu(I) Catalytic Cycles start->catalytic_cycle product_desired Desired Product Ar-C≡CR catalytic_cycle->product_desired Productive Pathway (Inert Conditions) product_glaser Side Product Glaser Homocoupling R-C≡C-C≡C-R catalytic_cycle->product_glaser Non-Productive Pathway (Requires O₂, Cu(I)) product_dehalo Side Product Dehalogenation Ar-H catalytic_cycle->product_dehalo Non-Productive Pathway (Hydride Source)

Caption: The main catalytic cycle can be diverted by side reactions like homocoupling or dehalogenation.

Optimization Strategies & Recommended Protocols

For a challenging substrate like this compound, a systematic approach to optimization is key.

Table 1: Parameter Optimization Guide
ParameterStandard ConditionOptimization Strategy & Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (1-2 mol%) to ensure active catalyst is present.
Cu Co-catalyst CuI (3-5 mol%)If homocoupling is an issue, reduce loading to 0.5-1 mol%. If reaction is slow, ensure CuI is fresh (white/off-white, not green/brown).
Ligand PPh₃ (4 mol%)Screen bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) to accelerate oxidative addition for the hindered substrate.
Base Triethylamine (Et₃N)Screen other bases. Try a hindered amine (DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃) to mitigate dehalogenation.
Solvent THF or DMFScreen alternatives like Dioxane, Toluene, or Acetonitrile. Using the amine base as the solvent (e.g., neat Et₃N) is also an option.[4]
Temperature Room Temp to 60 °CStart at RT and gradually increase. High temperatures (>80 °C) can increase side reactions. Find the minimum temperature for efficient conversion.
Protocol 1: Baseline Reaction Setup

This protocol provides a robust starting point for the reaction.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Add degassed anhydrous solvent (e.g., THF, 0.2 M) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Add the degassed amine base (e.g., triethylamine, 3.0 equiv) via syringe. The solution may change color.

  • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or LCMS.

Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart Figure 3: A Logical Flowchart for Troubleshooting start Reaction Failed. Analyze by TLC/LCMS. q1 Is Starting Material (SM) Consumed? start->q1 no_conversion Result: No Conversion q1->no_conversion No q2 Is Desired Product the Major Component? q1->q2 Yes action1 Action: 1. Check Catalyst Activity 2. Improve Inert Atmosphere 3. Increase Temperature 4. Screen Ligands/Solvents no_conversion->action1 low_yield Result: SM Consumed, Low Product Yield q2->low_yield No success Reaction Successful. Proceed with Workup. q2->success Yes action2 Action: 1. Check for Homocoupling (O₂ issue) 2. Check for Dehalogenation 3. Change Base/Solvent low_yield->action2

Caption: A decision tree to guide the troubleshooting process based on analytical results.

References

Technical Support Center: Purification of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-6-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity in your preparations.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound from its crude reaction mixture, which typically originates from the iodination of 2-chlorophenol.

Issue 1: Final Product is Contaminated with Starting Material (2-Chlorophenol)

Root Cause Analysis: This is the most frequent challenge and stems from two primary sources: incomplete reaction or inefficient separation. 2-Chlorophenol is significantly more polar than the di-halogenated product but can co-elute if the chromatography conditions are not optimized. Its higher volatility can also complicate purification by distillation.

Strategic Solution: Column Chromatography Flash column chromatography is the most effective method for removing unreacted 2-chlorophenol due to the significant polarity difference between the starting material and the product.[1][2][3]

dot

Crude Crude Product (this compound + Impurities) TLC Analyze by TLC Crude->TLC Decision Starting Material (2-Chlorophenol) Present? TLC->Decision Column Flash Column Chromatography (Silica Gel) Decision->Column Yes Combine Combine Pure Fractions Decision->Combine No (Proceed to Solvent Removal) Fractions Collect Fractions Column->Fractions TLC_Check Analyze Fractions by TLC Fractions->TLC_Check TLC_Check->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for removing 2-chlorophenol impurity.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% n-hexane. A general rule is to use a 50:1 ratio of silica gel to crude extract by weight.[4]

  • Column Packing: Wet-pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Gently tap the column to create a uniformly packed bed. Add a thin layer of sand on top to protect the silica surface.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[5]

  • Elution: Begin elution with a low-polarity mobile phase, such as 98:2 n-Hexane:Ethyl Acetate. This will elute very non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. The target compound, this compound, will typically elute at a hexane/ethyl acetate ratio between 95:5 and 90:10. The more polar starting material, 2-chlorophenol, will remain on the column.

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate). Combine the fractions containing the pure product.

Issue 2: Presence of Isomeric Impurities (e.g., 2-Chloro-4-iodophenol)

Root Cause Analysis: The direct halogenation of phenols can produce a mixture of ortho- and para-substituted isomers.[6] The physical properties of these isomers, such as 2-Chloro-4-iodophenol, are very similar to the desired this compound, making separation challenging.

CompoundMolecular Weight ( g/mol )XLogP3 (Polarity Index)
This compound 254.453.1
2-Chloro-4-iodophenol254.452.8
2-Chlorophenol (Starting Material)128.562.2
Data sourced from PubChem.[7][8][9]

Strategic Solution: Optimized Chromatography or Recrystallization The slight difference in polarity (XLogP3) between the isomers can be exploited with a high-resolution separation technique.

  • High-Performance Flash Chromatography (HPFC): Utilizing smaller particle size silica and a very slow, shallow gradient can resolve these isomers. A gradient starting from 100% hexane and increasing the ethyl acetate content by 0.5-1% increments is recommended.

  • Recrystallization: This method relies on finding a solvent system where the desired isomer has significantly lower solubility than the undesired one at a specific temperature.

    • Solvent Screening: Test a range of solvents (e.g., heptane, ethanol/water, toluene).

    • Procedure: Dissolve the impure solid in a minimum amount of hot solvent. Allow it to cool slowly and undisturbed to promote the formation of pure crystals. The more soluble isomeric impurity should ideally remain in the mother liquor. This process may need to be repeated to achieve high purity.

Issue 3: Low Yield After Purification

Root Cause Analysis: Low yield can result from an incomplete initial reaction, product degradation on silica gel (if the compound is acid-sensitive), or overly aggressive purification leading to product loss in mixed fractions.

Strategic Solutions:

  • Reaction Optimization: Before purification, ensure the synthesis reaction has gone to completion using TLC or LC-MS analysis.

  • Deactivating Silica Gel: Phenols can sometimes be sensitive to the acidic nature of standard silica gel. If degradation is suspected, the silica can be deactivated.[5]

    • Protocol: Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 98:2 Hexane:EtOAc) containing 1-2% triethylamine. Pack the column with this slurry and flush with one column volume of this solvent mixture before loading your sample.[5]

  • Re-chromatographing Mixed Fractions: Do not discard fractions that contain a mixture of your product and impurities. Combine these "mixed fractions," evaporate the solvent, and run a second, slower column chromatography to recover the additional product.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for purifying this compound?

For general-purpose purification from a typical crude reaction mixture, flash column chromatography on silica gel offers the best balance of speed, resolution, and scalability.[3] It effectively removes both more polar impurities (like starting material) and less polar byproducts.

Q2: How can I quickly assess the purity of my fractions and final product?

Thin Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring the progress of a column and assessing the purity of collected fractions. For a final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural identity and assessing purity by identifying characteristic peaks of the product and the absence of impurity signals.

Q3: What are the key physical and safety properties of this compound?

  • Appearance: Typically a solid at room temperature.

  • Molecular Formula: C₆H₄ClIO[7][8]

  • Molecular Weight: 254.45 g/mol [8]

  • Safety: Halogenated phenols should be handled with care. They are often classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: My compound appears as a yellow or brown oil/solid after synthesis. Is this normal?

Yes, it is common for crude halogenated phenols to have a yellow or brownish hue due to trace impurities or oxidation products. A successful purification should yield a significantly lighter-colored, off-white, or pale yellow solid.[6][10]

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cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Starting Material (2-Chlorophenol) reaction Iodination Reaction start->reaction crude Crude Product Mixture reaction->crude column Column Chromatography Removes polar & non-polar impurities crude->column recrystal Recrystallization Separates based on solubility difference crude->recrystal purity_check Purity & Identity Check TLC HPLC/GC-MS NMR column->purity_check recrystal->purity_check final_product Pure this compound purity_check->final_product

Caption: General experimental overview from synthesis to pure product.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions with 2-Chloro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in organic synthesis, offering two distinct halogen atoms for differential functionalization. The primary challenge lies in selectively reacting at either the C-I or C-Cl bond, a task governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. This guide will equip you with the knowledge to control these factors and achieve your desired synthetic outcomes.

The fundamental principle governing the regioselectivity in cross-coupling reactions is the disparity in the carbon-halogen bond strengths and their susceptibility to oxidative addition by a metal catalyst. Generally, the order of reactivity is C-I > C-Br > C-Cl.[1] This inherent reactivity difference forms the basis for selective functionalization.

Frequently Asked Questions (FAQs)

Q1: In a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), which position on this compound is expected to react first?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1][2] Consequently, in a typical cross-coupling reaction, functionalization will occur selectively at the C-6 position (the site of the iodine atom).

Q2: How does the hydroxyl group influence the regioselectivity of the reaction?

A2: The hydroxyl (-OH) group is an ortho-, para- directing activating group due to its ability to donate electron density to the aromatic ring through resonance.[3][4][5][6][7] This increases the electron density at the ortho (C-6) and para (C-4, which is unsubstituted) positions, making them more susceptible to electrophilic attack. In the context of cross-coupling, which involves a nucleophilic attack on the carbon atom, the electron-donating nature of the hydroxyl group can modulate the electronic properties of the C-I and C-Cl bonds. However, the dominant factor for regioselectivity in cross-coupling remains the inherent reactivity difference between the C-I and C-Cl bonds.

Q3: Is it possible to reverse the selectivity and react at the C-Cl bond first?

A3: While challenging, reversing the inherent C-I > C-Cl reactivity is possible under specific "catalyst-controlled" conditions.[8] This typically involves the use of specialized ligands that can alter the steric or electronic environment around the palladium center, thereby favoring oxidative addition at the C-Cl bond. For instance, employing highly bulky ligands can sterically hinder the approach to the more reactive C-I bond, potentially allowing for reaction at the less hindered C-Cl position.[9][10][11]

Q4: What is the role of the ligand in controlling regioselectivity?

A4: Ligands are crucial in tuning the reactivity and selectivity of the palladium catalyst.[11][12][13][14][15]

  • Steric Effects: Bulky ligands can block access to a more reactive site, promoting reaction at a less sterically hindered position.[9][16]

  • Electronic Effects: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rate of oxidative addition and potentially alter the selectivity.

  • Catalyst Speciation: The choice and amount of ligand can influence the nature of the active catalytic species in solution, which in turn can affect regioselectivity.[17][18]

Q5: How do reaction parameters like temperature, solvent, and base affect regioselectivity?

A5: These parameters can have a significant, albeit sometimes indirect, impact on regioselectivity:

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity.[11]

  • Solvent: The choice of solvent can influence catalyst solubility, stability, and the speciation of the active catalyst, all of which can affect the reaction's outcome.[10][17][19]

  • Base: The base is essential for the transmetalation step in many cross-coupling reactions.[20] While its primary role is not to direct regioselectivity, an inappropriate choice of base can lead to side reactions or catalyst deactivation, indirectly affecting the product distribution.[11]

Troubleshooting Guide

This section addresses common issues encountered during the regioselective functionalization of this compound.

Problem Probable Cause(s) Troubleshooting Steps & Solutions
Poor or No Reaction 1. Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated.1a. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[11] 1b. Use Fresh Catalyst: Ensure the palladium precatalyst is of high quality and has been stored properly. 1c. Check Ligand Integrity: Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.
2. Insufficiently Active Conditions: The reaction temperature or time may be inadequate.2a. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for potential side product formation. 2b. Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has reached completion.
3. Poor Solubility: Reactants, catalyst, or base may not be fully dissolved.3a. Solvent Screening: Test a range of solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) or solvent mixtures to improve solubility.[10]
Loss of Regioselectivity (Mixture of C-I and C-Cl coupled products) 1. High Reaction Temperature: Elevated temperatures can promote the reaction at the less reactive C-Cl bond.1a. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[11]
2. Inappropriate Ligand Choice: The ligand may not be providing sufficient steric or electronic differentiation between the two sites.2a. Ligand Screening: Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric bulk and electronic properties.[21] For instance, bulkier ligands might enhance selectivity for the less hindered position.
3. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial selective coupling can lead to a second, non-selective coupling.3a. Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the desired mono-functionalized product is formed.
Low Yield of Desired Product 1. Competing Side Reactions: The hydroxyl group might be interfering with the reaction.1a. Protect the Hydroxyl Group: Consider protecting the phenol as a methyl ether or a silyl ether to prevent potential coordination with the catalyst or unwanted side reactions. 1b. Base Selection: The choice of base can be critical. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA).[11]
2. Inefficient Workup or Purification: The product may be lost during the isolation process.2a. Review Workup Procedure: Ensure that the product is not being lost in the aqueous layer during extraction.[22] 2b. Optimize Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation.

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond

This protocol describes a typical procedure for the selective coupling of a terminal alkyne to the C-6 position of this compound.[23][24][25]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Regioselectivity Factors

The following diagram illustrates the key factors influencing the regioselectivity of cross-coupling reactions with this compound.

Regioselectivity_Factors Substrate This compound CI_Bond C-I Bond (More Reactive) Substrate->CI_Bond Inherent Reactivity CCl_Bond C-Cl Bond (Less Reactive) Substrate->CCl_Bond Selective_CI Selective C-I Functionalization CI_Bond->Selective_CI Standard Conditions Reaction_Outcome Reaction Outcome Selective_CI->Reaction_Outcome Non_Selective Mixture of Products Non_Selective->Reaction_Outcome Ligand Ligand Choice Ligand->Selective_CI Standard (e.g., PPh3) Ligand->Non_Selective Bulky/Altering Ligands Temp Temperature Temp->Selective_CI Low/Moderate Temp Temp->Non_Selective High Temp Solvent Solvent/Base Solvent->Selective_CI Optimized Solvent->Non_Selective Suboptimal Choice

Caption: Factors influencing regioselectivity in reactions of this compound.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 2-chloro-6-iodophenol. This substrate presents a unique challenge due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, requiring careful catalyst selection to achieve the desired mono- or di-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The main challenge lies in achieving selective arylation. The C-I bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1] This inherent difference in reactivity allows for selective coupling at the iodine-bearing position under milder conditions. However, achieving a subsequent coupling at the more robust C-Cl bond, or selectively coupling at the C-Cl position while preserving the C-I bond, requires more specialized and highly active catalyst systems.[2][3]

Q2: How can I achieve selective mono-arylation at the C-I position?

For selective mono-arylation at the C-I position, a standard, less reactive palladium catalyst is often sufficient. The key is to use reaction conditions that are mild enough to activate the C-I bond without significantly affecting the C-Cl bond.

A common starting point would be to use a catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a carbonate base.[1]

Q3: I am observing low yield or no reaction in my attempt at selective mono-arylation. What should I check first?

If you are experiencing issues with the initial C-I coupling, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.

  • Inert Atmosphere: The reaction should be performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[1]

  • Solvent and Base Degassing: Solvents and aqueous base solutions should be thoroughly degassed to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

  • Base Strength and Solubility: Ensure your base is of high purity and is sufficiently soluble in the reaction medium. Poor solubility can hinder the transmetalation step.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture. Use fresh, high-purity boronic acid.

Q4: How can I achieve di-arylation, coupling at both the C-I and C-Cl positions?

To achieve di-arylation, a more robust catalyst system capable of activating the stronger C-Cl bond is necessary. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the oxidative addition to the C-Cl bond, which is often the rate-limiting step. The reaction will also likely require higher temperatures and a stronger base compared to the selective C-I coupling.

Q5: Is it possible to selectively couple at the C-Cl position while leaving the C-I bond intact?

Achieving selectivity for the C-Cl bond in the presence of a more reactive C-I bond is a significant challenge and generally not feasible under standard Suzuki-Miyaura conditions. The vast difference in reactivity between the C-I and C-Cl bonds dictates that the C-I bond will almost always react first.

Troubleshooting Guide for Di-arylation

Problem 1: Incomplete conversion to the di-arylated product; the mono-arylated (at C-I) product is the major component.

  • Cause: The catalyst system is not active enough to promote oxidative addition to the C-Cl bond.

  • Solution:

    • Switch to a more active ligand: Transition from standard phosphine ligands (like PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] These ligands are known to facilitate the challenging oxidative addition of aryl chlorides.

    • Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

    • Use a stronger base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation step, which can be sluggish for the second coupling.

Problem 2: Significant formation of homocoupling byproducts from the boronic acid.

  • Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

  • Solution:

    • Thorough Degassing: Ensure all solvents and aqueous solutions are rigorously degassed prior to use.

    • Maintain a Positive Inert Gas Pressure: Keep the reaction vessel under a positive pressure of argon or nitrogen throughout the experiment.

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes minimize side reactions compared to generating the active catalyst in situ.

Experimental Protocols

Protocol 1: Selective Mono-arylation at the C-I Position

This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).[1]

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.[1]

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Di-arylation (Coupling at both C-I and C-Cl)

This protocol is a starting point for the more challenging di-arylation and will likely require optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).[4]

  • Seal the flask and thoroughly purge with an inert gas for 15 minutes.[4]

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., 10:1 toluene:water) via syringe.[4]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Data Presentation

Table 1: Catalyst System Recommendations for this compound Suzuki Coupling

Desired OutcomeRecommended Catalyst SystemTypical LigandTypical BaseTypical Temperature (°C)
Selective Mono-arylation (at C-I) Pd(PPh₃)₄TriphenylphosphineK₂CO₃80 - 90
Di-arylation (at C-I and C-Cl) Pd(OAc)₂ / Buchwald LigandSPhos or XPhosK₃PO₄100 - 110

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Tree start Desired Product? mono Mono-arylated (at C-I) start->mono di Di-arylated start->di catalyst_mono Standard Catalyst (e.g., Pd(PPh3)4) mono->catalyst_mono catalyst_di High-Activity Catalyst (e.g., Pd(OAc)2/SPhos) di->catalyst_di conditions_mono Milder Conditions (Lower Temp, Weaker Base) catalyst_mono->conditions_mono conditions_di Forcing Conditions (Higher Temp, Stronger Base) catalyst_di->conditions_di

Caption: Catalyst selection workflow for this compound.

References

Removal of palladium catalyst from 2-Chloro-6-iodophenol reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

A-Z Guide for Researchers on Purifying 2-Chloro-6-iodophenol Reaction Products

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to its potential toxicity.[1][2] Regulatory bodies like the FDA and EMA enforce guidelines, such as the ICH Q3D, which set limits for elemental impurities in drug products, often in the low parts-per-million (ppm) range.[2][3] Beyond regulatory concerns, leftover palladium can interfere with downstream synthetic steps or biological assays.[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from reaction mixtures.

Q: After column chromatography, my product is still a dark color. Is this due to residual palladium?

A: Not necessarily, but it is a strong possibility. Palladium species, particularly palladium black (Pd(0)), can appear as a fine, dark particulate matter that may co-elute with your product, especially if the product itself has moderate polarity.

  • Causality: Palladium complexes can decompose during the reaction or workup to form insoluble palladium black, which can be difficult to remove by standard silica gel chromatography alone.[5] Some palladium complexes may also streak down the column.

  • Troubleshooting Steps:

    • Filtration: Before chromatography, dilute the crude reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of insoluble palladium species.[5]

    • Scavenger Treatment: If color persists after chromatography, consider treating a solution of the product with a palladium scavenger.

    • Analysis: To confirm the presence of palladium, use analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS), which are the standard methods for quantifying trace metals in APIs.[3]

Q: Standard silica gel chromatography is not effectively removing the palladium from my this compound product. What should I try next?

A: When standard chromatography fails, a multi-step approach or alternative adsorbents are recommended. The polar phenol group and halogen substituents on your molecule can sometimes chelate with palladium, making it difficult to separate.

  • Causality: The efficiency of palladium removal is highly dependent on the specific palladium species present (e.g., oxidation state) and the composition of the reaction mixture, including the product, solvent, and other additives.[6] Simple adsorption on silica may not be sufficient for strongly complexed palladium.

  • Troubleshooting Steps:

    • Activated Carbon: Treatment with activated carbon is a cost-effective and often highly effective method.[7][8] The high surface area and porous structure of activated carbon allow it to adsorb palladium complexes.[7][9]

    • Metal Scavengers: Use silica- or polymer-supported scavengers with functional groups that have a high affinity for palladium, such as thiols, thioureas, or triamines.[2][10][11] These are highly selective and can be easily removed by filtration.[10][12]

    • Binary Scavenging Systems: A combination of a chelating agent and a solid support (like activated carbon or silica gel) can have a synergistic effect, leading to superior palladium removal.[6]

Q: I used a thiol-based scavenger, but my product yield is low. What could be the cause?

A: While effective for palladium removal, some scavengers can interact with the product, especially if it contains reactive functional groups.

  • Causality: Thiol-based scavengers are nucleophilic and can potentially react with electrophilic sites on your product molecule. Additionally, your product might non-specifically adsorb to the solid support of the scavenger, leading to yield loss.

  • Troubleshooting Steps:

    • Scavenger Screening: Test a small sample of your product with different types of scavengers (e.g., amine-based, thiourea-based) to find one that is effective for palladium removal without affecting your product.

    • Optimize Conditions: Reduce the amount of scavenger used, the treatment time, or the temperature to minimize side reactions or product loss.

    • Alternative Scavengers: Consider scavengers with different functional groups. For instance, trimercaptotriazine (TMT) based scavengers are known for their high efficiency in removing various metals.[11][13]

Q: How can I be sure that the palladium levels in my final product are below the acceptable regulatory limits?

A: Visual inspection and standard purification methods are not sufficient to guarantee compliance with regulatory limits. Quantitative analysis is essential.

  • Causality: Regulatory limits for palladium in APIs are typically very low (e.g., <10 ppm), a level that cannot be confirmed without sensitive analytical instrumentation.[1][3]

  • Validation Steps:

    • ICP-MS/ICP-OES: The gold standard for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14] These techniques offer the necessary sensitivity to detect palladium at the ppm or even parts-per-billion (ppb) level.

    • X-Ray Fluorescence (XRF): High-energy polarized-beam energy dispersive X-ray fluorescence spectrometry is another validated method for determining palladium residues in API samples.[1]

    • Method Validation: Ensure that the analytical method used is properly validated for your specific product matrix to avoid false negatives or inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in a reaction? A1: The primary source is the palladium catalyst itself, which can exist in various forms in the final reaction mixture, including the active catalyst, deactivated species, and palladium black.[6][15]

Q2: What is the difference between a scavenger and activated carbon for palladium removal? A2: Activated carbon works through physisorption, where palladium complexes are adsorbed onto its large surface area.[6][7] Scavengers, on the other hand, work through chemisorption, forming strong covalent bonds with palladium via specific functional groups (like sulfur or nitrogen), which is a more selective interaction.[6][10]

Q3: Can I recycle the palladium that I remove? A3: Yes, especially in large-scale industrial processes, the recovery and recycling of precious metals like palladium are economically and environmentally beneficial. The captured palladium on scavengers or activated carbon can be sent to specialized refining companies for recovery.

Q4: Are there any "greener" alternatives for palladium removal? A4: Using solid-supported scavengers is considered a greener approach as it simplifies the removal process (filtration instead of extraction) and minimizes solvent waste.[16] Additionally, developing catalytic systems with very high turnover numbers (TONs) can reduce the initial amount of palladium required, thereby lessening the purification burden.[4]

Palladium Removal Protocols

Below are detailed step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general and cost-effective method for reducing palladium levels.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 1-4 hours. In some cases, gentle heating (40-50 °C) can improve efficiency, but this should be tested on a small scale first.

  • Filtration: Filter the mixture through a pad of Celite® (1-2 cm thick) in a sintered glass funnel to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.[8]

  • Washing: Wash the Celite®/carbon cake with fresh solvent (2-3 times the volume of the cake) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the purified product for quantitative palladium analysis (e.g., ICP-MS).

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This method is highly selective and efficient for removing various palladium species.

  • Dissolution: Dissolve the crude product in an appropriate solvent. Solvents like THF, dichloromethane, or toluene are often suitable.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).[10] A typical loading is 4-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the progress by analyzing small aliquots of the solution for palladium content if possible.

  • Filtration: Filter the mixture to remove the solid scavenger. A simple filtration through filter paper or a fritted funnel is sufficient.

  • Washing: Wash the collected scavenger with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Comparison of Palladium Removal Methods

The choice of purification method depends on various factors including the scale of the reaction, cost, and the required purity of the final compound.[6]

MethodEfficiencySelectivityCostScalabilityKey Considerations
Column Chromatography Moderate to HighModerateModerateGoodCan be labor-intensive; may not remove all palladium species.[17]
Activated Carbon HighLow to ModerateLowExcellentNon-selective, may adsorb the product, leading to yield loss.[6][7]
Solid-Supported Scavengers Very HighHighHighExcellentHighly efficient and selective; easy to handle and remove.[10][11]
Aqueous Extraction Low to ModerateLowLowExcellentGenerally not very effective for organometallic palladium complexes.[5]
Crystallization VariableModerateLowExcellentCan sometimes concentrate metal impurities within the crystal lattice.[12]

Visual Workflows

Decision Tree for Palladium Removal

This diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

G start Crude Reaction Mixture (Post-Workup) filter_celite Filter through Celite? start->filter_celite celite_yes Filter through Celite Pad filter_celite->celite_yes Insoluble Pd (e.g., Pd Black) analyze_pd1 Analyze Pd Level (e.g., ICP-MS) filter_celite->analyze_pd1 No Insolubles celite_yes->analyze_pd1 pd_ok Pd Level Acceptable? analyze_pd1->pd_ok scavenger_q Choose Scavenging Method pd_ok->scavenger_q No final_product Final Purified Product pd_ok->final_product Yes activated_carbon Treat with Activated Carbon scavenger_q->activated_carbon Cost-sensitive/ Large scale scavenger_resin Treat with Solid-Supported Scavenger scavenger_q->scavenger_resin High selectivity required chromatography Column Chromatography scavenger_q->chromatography Other impurities also present analyze_pd2 Analyze Pd Level activated_carbon->analyze_pd2 scavenger_resin->analyze_pd2 chromatography->analyze_pd2 analyze_pd2->pd_ok

Caption: Decision workflow for selecting a palladium removal method.

Workflow for Scavenger-Based Purification

This diagram illustrates the typical experimental workflow when using a solid-supported scavenger.

G A 1. Dissolve Crude Product in Solvent B 2. Add Solid-Supported Scavenger (e.g., Si-Thiol) A->B C 3. Stir Mixture (1-24 h at RT) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate & Washings E->F G 7. Concentrate Solvent to Obtain Product F->G

Caption: Step-by-step workflow for palladium scavenging.

References

Technical Support Center: Minimizing Dehalogenation of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-6-iodophenol in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the undesired dehalogenation of this versatile building block. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve the efficiency and selectivity of your reactions.

Introduction: The Challenge of Selective Functionalization

This compound is a valuable starting material in organic synthesis, offering two distinct halogen atoms for sequential, regioselective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I > C-Br > C-Cl) theoretically allows for selective functionalization at the iodo-position, followed by a subsequent reaction at the chloro-position.[1][2] However, a frequent and problematic side reaction is hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, which diminishes yields and generates difficult-to-separate impurities.[3] This guide provides a deep dive into the causes of dehalogenation and offers practical solutions to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation more of a problem with the iodo-substituent compared to the chloro-substituent?

A1: The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)) than the carbon-chlorine bond.[4] This higher reactivity, which is desirable for selective cross-coupling, also makes the iodo-substituent more prone to undesired side reactions, including hydrodehalogenation. In Suzuki-Miyaura reactions, for instance, iodo-derivatives have shown a greater propensity for dehalogenation compared to their bromo and chloro counterparts.[5][6]

Q2: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A2: A common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[7] This can occur through several mechanisms, including β-hydride elimination from alkoxide bases or the reaction of the palladium catalyst with trace amounts of water or other proton sources. The highly reactive Pd-H species can then undergo reductive elimination with the aryl halide coordinated to the palladium center, leading to the formation of the dehalogenated product and regeneration of the Pd(0) catalyst.[8] Another proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by displacement of the halide ligand by a base (like an alkoxide), β-hydride elimination, and subsequent reductive elimination of the arene.[3]

Q3: Can the choice of catalyst and ligand influence the rate of dehalogenation?

A3: Absolutely. The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role.

  • Electron-rich and bulky ligands can promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[9] Ligands like Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) have been shown to be effective in minimizing dehalogenation.[10]

  • The palladium-to-ligand ratio is also critical. Often, a 1:1 or 1:2 ratio is optimal, as excess ligand can sometimes lead to the formation of less active or undesired catalytic species.[11]

Q4: How does the choice of base impact dehalogenation?

A4: The base is a critical parameter. Strong, sterically hindered bases are often employed in cross-coupling reactions. However, bases that can readily provide a hydride source, such as those with available β-hydrogens (e.g., sodium tert-butoxide), can increase the likelihood of hydrodehalogenation.[3] In some cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to minimize this side reaction, although this can sometimes lead to slower reaction rates.[5] Interestingly, increasing the amount of base can sometimes lead to increased dehalogenation.[5]

Troubleshooting Guide: Minimizing Dehalogenation in Practice

This section provides actionable steps to troubleshoot and minimize dehalogenation of this compound in your cross-coupling reactions.

Issue 1: Significant formation of 2-chlorophenol (de-iodination) during a cross-coupling reaction.

This is the most common dehalogenation issue, where the more reactive C-I bond is cleaved.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Suboptimal Catalyst/Ligand System The rate of transmetalation and reductive elimination is slow relative to the rate of hydrodehalogenation.Switch to a more robust ligand. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway.[1][10] Use a pre-formed catalyst. Well-defined palladium(II) precatalysts can ensure a consistent 1:1 palladium-to-ligand ratio and often lead to more reproducible results.[11]
Inappropriate Base Selection The base is acting as a hydride source or is too strong, promoting side reactions.Screen different bases. Switch from alkoxide bases (e.g., NaOtBu, KOtBu) to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Optimize base stoichiometry. Use the minimum amount of base required for the reaction to proceed efficiently. Excess base can be detrimental.[5]
Presence of Hydrogen Donors Solvents (e.g., alcohols), trace water, or even the amine in a Buchwald-Hartwig amination can act as hydrogen sources.Use anhydrous solvents and reagents. Ensure all components of the reaction are thoroughly dried. Consider alternative solvents. Aprotic solvents like toluene, dioxane, or THF are generally preferred. In some cases, aqueous micellar conditions with specific surfactants can suppress hydrodehalogenation.[7][12]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions, including dehalogenation.Lower the reaction temperature. If the reaction is sluggish at lower temperatures, a more active catalyst system may be required. Decreasing the temperature to 70°C has been shown to sometimes reduce dehalogenation, though it may also lead to incomplete conversion.[5]
Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting De-iodination cluster_2 Outcome A This compound + Arylboronic Acid D Observe >10% De-iodination A->D B Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., NaOtBu) B->D C Solvent (e.g., Toluene) C->D E Change Ligand (e.g., to XPhos) D->E Step 1 F Change Base (e.g., to K₃PO₄) E->F Step 2 G Lower Temperature (e.g., from 100°C to 80°C) F->G Step 3 H Optimized Reaction: Minimized Dehalogenation G->H

Issue 2: Formation of phenol (de-chlorination and de-iodination) or 6-substituted phenol (de-chlorination after initial coupling).

While less common due to the strength of the C-Cl bond, de-chlorination can occur under harsh conditions or with highly active catalysts.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Highly Active Catalyst System A catalyst system potent enough to activate the C-Cl bond may also be aggressive enough to promote hydrodehalogenation.Use a less reactive catalyst for the second step. If performing a sequential coupling, consider switching to a less active palladium source or ligand for the C-Cl bond functionalization.
Prolonged Reaction Times at High Temperatures Forcing the reaction to completion under harsh conditions can lead to catalyst decomposition and an increase in side reactions.Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to catalytic conditions.
Choice of Coupling Partner Some coupling partners may require more forcing conditions that inadvertently lead to dehalogenation.Re-evaluate the synthetic strategy. It may be necessary to introduce the desired functional groups in a different order or use alternative coupling methodologies.

Advanced Strategies and Considerations

  • Copper-Free Sonogashira Coupling: In Sonogashira reactions, the copper co-catalyst can sometimes contribute to side reactions.[13] Employing a copper-free protocol may offer a cleaner reaction profile and reduce dehalogenation.[14]

  • Bimetallic Catalysis: Recent research has explored the use of bimetallic catalyst systems, such as Pd-Cu nanocatalysts, which can selectively promote the desired C-N coupling pathway while suppressing Pd-hydride mediated hydrodehalogenation.[7][15]

  • Photochemical Methods: For certain applications, transition-metal-free, photo-triggered hydrogenation methods can be an alternative to achieve dehalogenation if that is the desired outcome, highlighting the possibility of radical-mediated pathways.[16][17]

Visualizing the Catalytic Cycles

Understanding the desired catalytic cycle versus the competing dehalogenation pathway is key to effective troubleshooting.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Dehalogenation Cycle A Pd(0)L₂ B Ar(X)Pd(II)L₂ A->B Oxidative Addition (Ar-X) C Ar(R)Pd(II)L₂ B->C Transmetalation (R-M) C->A Reductive Elimination Product Ar-R C->Product D Pd(0)L₂ E Ar(X)Pd(II)L₂ D->E Oxidative Addition (Ar-X) F Ar(H)Pd(II)L₂ E->F Reaction with H- source F->D Reductive Elimination SideProduct Ar-H F->SideProduct

By carefully selecting and optimizing your reaction parameters based on the principles outlined in this guide, you can successfully minimize dehalogenation side reactions and achieve your desired synthetic outcomes with this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-chloro-6-iodophenol, a key halogenated intermediate in synthetic chemistry. As direct experimental data for this specific compound is not broadly published, this document leverages predictive models and comparative analysis against structurally related phenols. This approach not only allows for a robust characterization of the target molecule but also serves as an instructive case study in spectral interpretation for researchers, scientists, and professionals in drug development. We will explore the nuanced effects of ortho-halogen substituents on the phenol scaffold, providing both theoretical predictions and the experimental data of analogs to ground our analysis.

Part 1: Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to be relatively simple in its signal count but rich in information regarding the electronic environment of the aromatic ring. Due to the substitution pattern, we expect to see signals for three aromatic protons and one hydroxyl proton.

Causality of Chemical Shifts and Coupling:

The chemical shifts of the aromatic protons are governed by the cumulative electronic effects of the hydroxyl (-OH), chloro (-Cl), and iodo (-I) substituents. The -OH group is a strong activating group, donating electron density via resonance, which shields the ortho and para positions. Conversely, the halogens are deactivating via their inductive effect (electron-withdrawing) but weakly donating via resonance. For halogens, the inductive effect dominates, leading to a net deshielding of the aromatic protons.

  • H-4 (para to -OH): This proton is expected to be the most shielded (lowest chemical shift) of the aromatic protons. It is para to the strongly donating -OH group and meta to both halogens.

  • H-3 (ortho to -Cl): This proton will be significantly deshielded by the adjacent electron-withdrawing chlorine atom. It is also meta to the -OH group.

  • H-5 (ortho to -I): This proton's chemical shift will be influenced by the adjacent iodine. While iodine is less electronegative than chlorine, its deshielding effect is still significant.

The coupling pattern will follow standard aromatic J-coupling rules:

  • Ortho coupling (³JHH) between adjacent protons (H-3/H-4 and H-4/H-5) is typically in the range of 7-9 Hz.[1]

  • Meta coupling (⁴JHH) between H-3 and H-5 is smaller, usually 1-3 Hz.[1]

This will result in H-4 appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while H-3 and H-5 will appear as doublets of doublets.

The Hydroxyl Proton:

The chemical shift of the phenolic -OH proton is highly variable and depends strongly on the solvent, sample concentration, and temperature due to hydrogen bonding and proton exchange phenomena.[2][3] In a non-polar solvent like CDCl₃, the signal may be broad and appear between 4-8 ppm.[4] In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes sharper, shifts downfield (often >9 ppm), and may exhibit coupling to other protons.[4]

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
OH5.0 - 9.5broad singlet (s)-
H-37.3 - 7.5doublet of doublets (dd)³JH3-H4 ≈ 8.0, ⁴JH3-H5 ≈ 1.5
H-46.8 - 7.0triplet (t)³JH4-H3 ≈ 8.0, ³JH4-H5 ≈ 8.0
H-57.6 - 7.8doublet of doublets (dd)³JH5-H4 ≈ 8.0, ⁴JH5-H3 ≈ 1.5

Note: These are estimated values. Actual shifts can vary based on experimental conditions.

Part 2: Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as the substitution pattern removes all planes of symmetry. The chemical shifts are influenced by the attached substituent and its position on the ring.[5]

Causality of Chemical Shifts:

  • C-1 (ipso to -OH): This carbon will be the most deshielded among the oxygen- and halogen-bearing carbons due to the direct attachment of the electronegative oxygen atom, typically appearing in the 150-155 ppm range.

  • C-2 (ipso to -Cl): The chemical shift will be downfield, but the "heavy atom effect" of chlorine is less pronounced than that of oxygen.

  • C-6 (ipso to -I): Iodine's large size and polarizability induce a significant shielding effect (the "heavy atom effect") on the carbon to which it is attached. Therefore, C-6 is expected to have the lowest chemical shift among the substituted carbons, often below 100 ppm.

  • C-3, C-4, C-5: These protonated carbons will appear in the typical aromatic region (115-140 ppm). Their specific shifts are dictated by the combined electronic effects of the three substituents. C-4, being para to the -OH group, is expected to be more shielded than C-3 and C-5, which are adjacent to the halogens.

Quaternary carbons (C-1, C-2, C-6) are expected to show weaker signals compared to the protonated carbons (C-3, C-4, C-5) due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Notes
C-1150 - 153Quaternary, attached to -OH
C-2120 - 125Quaternary, attached to -Cl
C-3129 - 132CH
C-4123 - 126CH
C-5138 - 141CH
C-688 - 92Quaternary, attached to -I (Heavy atom effect)

Note: Predicted using substituent effect principles and online databases.[7]

Part 3: Comparative Spectral Analysis

To validate our predictions and understand the incremental effects of the substituents, we compare the predicted data for this compound with experimental data for simpler, related molecules. All experimental data is referenced from the Spectral Database for Organic Compounds (SDBS) unless otherwise noted.

Comparative Data Table: ¹H and ¹³C NMR Chemical Shifts (ppm)
CompoundH-3H-4H-5H-6C-1C-2C-3C-4C-5C-6
Phenol6.957.266.957.18155.6116.1130.5121.9130.5116.1
2-Chlorophenol[8][9]7.216.907.28-152.0121.2130.8121.8128.0116.4
2-Iodophenol[10][11]7.256.747.77-155.686.4130.1123.0139.7115.6
2,6-Dichlorophenol[12]7.427.077.42-148.2124.6129.5123.2129.5124.6
This compound (Predicted) 7.4 6.9 7.7 - 151 122 130 124 140 90

Analysis of Trends:

  • Effect of Ortho-Cl: Comparing Phenol to 2-Chlorophenol, the H-3 proton is deshielded, while the ipso-carbon (C-2) is shifted downfield.

  • Effect of Ortho-I: Comparing Phenol to 2-Iodophenol, the H-5 proton is significantly deshielded to ~7.77 ppm. Most strikingly, the ipso-carbon (C-2 in this case, corresponding to C-6 in our target) is dramatically shielded to ~86.4 ppm due to the heavy atom effect.

  • Disubstitution: In 2,6-Dichlorophenol, the symmetrical structure simplifies the spectrum. The presence of two ortho-halogens deshields the remaining protons compared to the monosubstituted analogs.

  • This compound: Our predicted values align logically with these trends. The C-6 chemical shift is predicted to be very low (~90 ppm), consistent with the effect of iodine. The chemical shifts of H-3 and H-5 are influenced by their adjacent halogen, aligning well with the data from 2-chlorophenol and 2-iodophenol, respectively.

Part 4: Visualizing Structure and Workflow

Diagrams are essential for visualizing molecular assignments and the analytical process.

Caption: Molecular structure with atom numbering for NMR assignment.

G cluster_exp Experimental cluster_analysis Data Analysis prep Sample Preparation (Solvent: CDCl3 or DMSO-d6) acq_1h 1H NMR Acquisition prep->acq_1h acq_13c 13C NMR Acquisition prep->acq_13c d2o D2O Exchange acq_1h->d2o proc Data Processing (FT, Phasing, Baseline Correction) acq_13c->proc d2o->proc assign Signal Assignment (Chemical Shift, Multiplicity, Integration) proc->assign compare Comparative Analysis (vs. Phenol, Analogs) assign->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for NMR spectral analysis and structure validation.

Part 5: Experimental Protocols

A trustworthy protocol is self-validating. The following methodologies are designed to yield high-quality, unambiguous data.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a standard, non-interacting solvent, while DMSO-d₆ is excellent for observing -OH protons without rapid exchange.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.[13]

    • Relaxation Delay (d1): 2-5 seconds. Rationale: A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C requires a significantly higher number of scans to achieve a good signal-to-noise ratio.[13]

  • Data Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).[14]

    • Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: D₂O Exchange for Hydroxyl Proton Confirmation

This protocol serves to definitively identify the -OH proton signal.

  • Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Expected Result: The signal corresponding to the phenolic -OH proton will disappear or significantly diminish in intensity.[4] This occurs because the labile hydroxyl proton exchanges with deuterium from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a prime example of leveraging fundamental principles and comparative data. By understanding the distinct inductive and resonance effects of the hydroxyl and halogen substituents, particularly the significant shielding caused by iodine in ¹³C NMR, a confident assignment of all signals is achievable. The predicted spectra, supported by experimental data from simpler analogs, provide a robust fingerprint for this compound. The detailed protocols provided herein ensure that researchers can acquire high-fidelity data to confirm the identity and purity of this compound, facilitating its use in further scientific endeavors.

References

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-iodophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic molecules is paramount. Among these, dihalogenated phenols such as 2-chloro-6-iodophenol present a unique analytical challenge due to the interplay of different halogen atoms on a phenolic backbone. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, offering a comparative perspective with alternative analytical techniques. Our discussion is grounded in established principles of mass spectrometry and supported by data from related compounds to provide a robust framework for analysis.

The Rationale for Mass Spectrometry in the Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like halogenated phenols.[1] Its high sensitivity, specificity, and ability to provide structural information through fragmentation patterns make it an invaluable tool. In the context of this compound, EI-MS allows for the generation of a reproducible fragmentation pattern that serves as a chemical fingerprint, enabling both qualitative identification and quantitative analysis.

The choice of electron ionization is predicated on its ability to induce extensive fragmentation, providing rich structural information. While other ionization techniques exist, the well-documented and predictable nature of EI fragmentation for a wide range of organic molecules makes it particularly suitable for the initial characterization of compounds like this compound.

Predicted Electron Ionization Fragmentation Pathway of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pathway based on the established behavior of halogenated phenols and aromatic compounds in EI-MS.[2][3] The fragmentation of these molecules is typically governed by the relative stability of the resulting ions and neutral losses. For halogenated phenols, characteristic fragmentation pathways include the loss of the halogen atom, hydrogen halide, and carbon monoxide.[2]

The molecular ion of this compound (C₆H₄ClIO) has a nominal mass of 254 g/mol (monoisotopic mass: 253.89954 Da).[4] Upon electron ionization, the molecular ion ([M]⁺˙) will be formed. The subsequent fragmentation is expected to proceed through several competing pathways, influenced by the relative bond strengths (C-I vs. C-Cl) and the stability of the resulting fragments. The C-I bond is weaker than the C-Cl bond, suggesting that the initial loss of an iodine radical is a highly probable event.

Herein, we propose a detailed fragmentation pathway:

  • Formation of the Molecular Ion: C₆H₄ClIO + e⁻ → [C₆H₄ClIO]⁺˙ (m/z 254)

  • Primary Fragmentation Pathways:

    • Loss of Iodine Radical (I•): This is anticipated to be a major fragmentation pathway due to the relatively weak C-I bond, leading to the formation of a chlorophenoxy radical cation. [C₆H₄ClIO]⁺˙ → [C₆H₄ClO]⁺ + I• (m/z 127)

    • Loss of Chlorine Radical (Cl•): While less favorable than the loss of iodine, the expulsion of a chlorine radical is also a possible fragmentation route. [C₆H₄ClIO]⁺˙ → [C₆H₄IO]⁺ + Cl• (m/z 219)

    • Loss of Hydrogen Chloride (HCl): The "ortho effect," observed in some ortho-substituted aromatics, can facilitate the elimination of a neutral molecule like HCl, involving the phenolic proton and the adjacent chlorine atom.[5] [C₆H₄ClIO]⁺˙ → [C₆H₃IO]⁺˙ + HCl (m/z 218)

    • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols involves the expulsion of CO from the molecular ion, leading to a five-membered ring structure. [C₆H₄ClIO]⁺˙ → [C₅H₄ClI]⁺˙ + CO (m/z 226)

  • Secondary Fragmentation Pathways: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the [C₆H₄ClO]⁺ ion (m/z 127) can subsequently lose a chlorine radical or a CO molecule.

The following DOT graph visualizes the predicted primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C₆H₄ClIO]⁺˙ m/z = 254 Molecular Ion F1 [C₆H₄ClO]⁺ m/z = 127 M->F1 - I• F2 [C₆H₄IO]⁺ m/z = 219 M->F2 - Cl• F3 [C₆H₃IO]⁺˙ m/z = 218 M->F3 - HCl F4 [C₅H₄ClI]⁺˙ m/z = 226 M->F4 - CO

Caption: Predicted primary EI-MS fragmentation of this compound.

Predicted Mass Spectrum Data Summary
m/zProposed Fragment IonFormulaNotes
254[C₆H₄ClIO]⁺˙C₆H₄ClIOMolecular Ion
219[C₆H₄IO]⁺C₆H₄IOLoss of Cl•
218[C₆H₃IO]⁺˙C₆H₃IOLoss of HCl
226[C₅H₄ClI]⁺˙C₅H₄ClILoss of CO from molecular ion
127[C₆H₄ClO]⁺C₆H₄ClOLoss of I• (likely a major fragment)
127[I]⁺IIodine cation
99[C₅H₄Cl]⁺C₅H₄ClLoss of CO from [C₆H₄ClO]⁺
92[C₆H₄O]⁺˙C₆H₄OLoss of I• and Cl•
77[C₆H₅]⁺C₆H₅Phenyl cation

Note: The presence of chlorine will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M peak for chlorine-containing fragments.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a high-purity solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL to create a stock solution.
  • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • For complex matrices, a suitable extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
  • Quantify the analyte using the calibration curve generated from the standards.

The following diagram illustrates the general workflow for GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Standard/Sample B Dissolution/Extraction A->B C Injection B->C D GC Separation C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Data Acquisition G->H I Peak Identification H->I J Spectral Interpretation I->J K Quantification J->K

Caption: General workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and purity.

TechniqueAdvantages for this compound AnalysisDisadvantages
GC-MS High sensitivity and selectivity. Provides structural information through fragmentation. Well-established for halogenated phenols.Requires derivatization for less volatile phenols. Fragmentation can sometimes be complex to interpret without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Non-destructive.Lower sensitivity compared to MS. Requires a larger sample amount. Can be complex to interpret for mixtures.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., O-H and C-halogen bonds). Relatively simple and fast.Provides limited information on the overall molecular structure. Not suitable for quantification without calibration.
High-Performance Liquid Chromatography (HPLC) Suitable for a wide range of phenols, including those that are not amenable to GC without derivatization.[1] Can be coupled with various detectors (e.g., UV, MS).May have lower resolution than capillary GC for complex mixtures. HPLC-MS can be more complex to operate than GC-MS.

In an ideal analytical workflow, GC-MS would be used for initial identification and quantification, with NMR providing definitive structural confirmation. IR spectroscopy can serve as a rapid screening tool to confirm the presence of key functional groups.

Conclusion

The analysis of this compound by electron ionization mass spectrometry is a robust method for its identification and characterization. Based on established fragmentation principles for halogenated phenols, a detailed fragmentation pathway can be predicted, with the initial loss of the iodine radical being a key feature. This guide provides a comprehensive framework for researchers, from the theoretical underpinnings of the fragmentation pattern to a practical experimental protocol. By understanding the strengths and limitations of mass spectrometry in comparison to other analytical techniques, scientists can develop a more complete and validated approach to the analysis of complex halogenated compounds in their research and development endeavors.

References

A Comparative Guide to HPLC Purity Validation of Synthesized 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Chloro-6-iodophenol. As a critical intermediate in the synthesis of complex pharmaceutical and specialty chemical products, the purity of this compound is paramount. Impurities can significantly impact reaction yields, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API).

We will delve into the rationale behind method development for a robust reversed-phase HPLC (RP-HPLC) method, detail its validation according to International Council for Harmonisation (ICH) guidelines, and compare its performance against Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals who require a reliable framework for analytical method selection and validation.

The Analyte: this compound and Its Synthetic Context

This compound is a halogenated aromatic compound. Its synthesis, often involving electrophilic halogenation of a phenol precursor, can lead to a variety of process-related impurities. Understanding these potential impurities is the cornerstone of developing a specific and accurate analytical method.

Potential Impurities:

  • Starting Materials: Unreacted 2-chlorophenol or other precursors.

  • Regioisomers: Such as 2-Chloro-4-iodophenol or other positional isomers formed during the iodination step.

  • Over-halogenated Species: e.g., 2-Chloro-4,6-diiodophenol.

  • By-products: Compounds formed from side reactions.

A successful purity validation method must be able to resolve the main compound from all known and potential impurities.

The Gold Standard: Reversed-Phase HPLC

For non-volatile, polar to moderately non-polar organic compounds like this compound, RP-HPLC is the undisputed method of choice for quantitative purity analysis.[1] Its high resolving power, reproducibility, and robustness make it ideal for quality control environments.

Causality in HPLC Method Development

The selection of HPLC parameters is not arbitrary; it is a science-driven process to achieve optimal separation.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase that effectively retains aromatic compounds like our analyte through hydrophobic interactions. The degree of retention can be finely tuned by altering the mobile phase composition.

  • Mobile Phase Strategy: A combination of water (often with an acid modifier like 0.1% Trifluoroacetic Acid, TFA) and an organic solvent like acetonitrile is typical. TFA sharpens peaks by suppressing the ionization of the phenolic hydroxyl group. A gradient elution, where the proportion of organic solvent is increased over time, is superior to an isocratic (constant composition) method. This is because a gradient allows for the effective elution of both more polar impurities (which elute early) and more non-polar, strongly retained impurities (which elute later), all within a reasonable timeframe and with good peak shape.[1]

  • Detector Wavelength Selection: A Diode Array Detector (DAD) or UV-Vis detector is used. The optimal wavelength is chosen at the analyte's absorbance maximum (λmax), where sensitivity is highest. For substituted phenols, this is typically in the 210-280 nm range. A UV scan of a pure standard is performed to determine the precise λmax.

Experimental Protocol: Validated RP-HPLC Method

This protocol is a self-validating system designed for accuracy and reproducibility.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25-27 min: 90% to 40% B; 27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 225 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Visualization

G start What is the Analytical Goal? q1 Final Product QC & Quantitative Purity? start->q1 q2 In-Process Reaction Monitoring? start->q2 q3 Concerned about Volatile Impurities? start->q3 hplc Use Validated HPLC Method q1->hplc Yes tlc Use TLC q2->tlc Yes gc Use GC as Orthogonal Method q3->gc Yes

References

Reactivity Face-Off: A Comparative Guide to 2-Chloro-6-iodophenol vs. 2-bromo-6-iodophenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the strategic selection of halogenated building blocks is paramount. Dihaloarenes, in particular, offer a versatile platform for sequential and site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key ortho-dihalophenols: 2-Chloro-6-iodophenol and 2-bromo-6-iodophenol. By examining the fundamental principles that govern their differential reactivity and providing supporting data and experimental protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings: The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is predominantly dictated by the facility of the initial oxidative addition step.[1] This step, often rate-determining, involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond, breaking it and forming an organopalladium(II) intermediate.[1][2]

The propensity for a C-X bond to undergo oxidative addition is inversely related to its bond dissociation energy (BDE). A weaker bond requires less energy to break, thus facilitating a faster reaction rate.[3] The established trend for the BDE of carbon-halogen bonds on an aromatic ring is:

C-Cl > C-Br > C-I

This fundamental principle predicts a clear reactivity hierarchy for the aryl halides : the carbon-iodine bond will be significantly more susceptible to oxidative addition than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond.[4]

Data Presentation: Bond Dissociation Energies (BDE)

The following table summarizes the average BDE for relevant C-X bonds, providing a quantitative basis for the expected reactivity differences.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Average Bond Dissociation Energy (kcal/mol)
Aryl C-I~213~51
Aryl C-Br~285~68
Aryl C-Cl~327~78
(Data compiled from various sources including[3][5][6][7])

As the data clearly indicates, the C-I bond is substantially weaker than both the C-Br and C-Cl bonds, predicting that in both this compound and 2-bromo-6-iodophenol, the initial cross-coupling reaction will occur selectively at the iodo-substituted position under carefully controlled conditions.[8] The primary research question then becomes: how does the reactivity of the remaining C-Cl bond in the first product compare to the remaining C-Br bond in the second? Based on BDE values, we can confidently predict that the C-Br bond will be more reactive, allowing for a subsequent coupling reaction under milder conditions than would be required for the C-Cl bond.

Electronic and Steric Considerations

While the C-X bond strength is the dominant factor, the electronic and steric environment of the phenol ring also plays a role.

  • Electronic Effects : The hydroxyl (-OH) group is a strong activating ortho-, para-director for electrophilic aromatic substitution due to its +M (mesomeric) effect.[9][10] In the context of cross-coupling, its electron-donating nature can subtly influence the electron density at the carbon atoms bearing the halogens. Halogens themselves exert a deactivating inductive effect (-I) and a weak donating mesomeric effect (+M).[11][12] The interplay of these effects modulates the electrophilicity of the C-X bond, but the inherent reactivity order of the halogens (I > Br > Cl) remains the primary determinant.

  • Steric Effects : Both molecules feature halogens ortho to a hydroxyl group. This steric hindrance can influence the approach of the bulky palladium catalyst.[13] However, since this steric arrangement is identical for the initial C-I bond cleavage in both molecules, its impact is normalized when comparing their initial reactivity. It may, however, play a more significant role in subsequent coupling reactions at the C-2 position.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the principles outlined above, we can predict the relative performance of this compound and 2-bromo-6-iodophenol in common cross-coupling reactions. The primary distinction will be observed in sequential coupling strategies, where the second coupling at the less reactive C-Br or C-Cl position is attempted.

Logical Flow for Selective Sequential Cross-Coupling

The diagram below illustrates the anticipated reaction pathway for a sequential Suzuki-Miyaura coupling, highlighting the more forcing conditions required for the C-Cl bond activation.

G cluster_0 Pathway A: 2-Bromo-6-iodophenol cluster_1 Pathway B: this compound A 2-Bromo-6-iodophenol B Mono-coupled Product (at C-I position) A->B R¹-B(OH)₂, Pd(0) cat. Mild Conditions (e.g., RT to 60°C) C Di-coupled Product B->C R²-B(OH)₂, Pd(0) cat. Forcing Conditions (e.g., 80-100°C) X This compound Y Mono-coupled Product (at C-I position) X->Y R¹-B(OH)₂, Pd(0) cat. Mild Conditions (e.g., RT to 60°C) Z Di-coupled Product Y->Z R²-B(OH)₂, Pd(0) cat. More Forcing Conditions (e.g., >100°C, stronger ligand)

Caption: Predicted sequential cross-coupling pathways.

Expected Experimental Outcomes:
  • Suzuki-Miyaura Coupling : Both substrates will readily undergo mono-coupling at the C-I position with an arylboronic acid under mild conditions.[14][15] However, subsequent coupling at the remaining halogen will require more vigorous conditions for the chloro-derivative than the bromo-derivative. This could involve higher temperatures, longer reaction times, or the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) which are known to facilitate the challenging oxidative addition of aryl chlorides.

  • Sonogashira Coupling : Similar to the Suzuki reaction, selective Sonogashira coupling with a terminal alkyne will preferentially occur at the C-I position for both molecules.[16][17][18] Achieving a second coupling at the C-Br position would be feasible, while coupling at the C-Cl position would be significantly more challenging and may require a change in catalyst system or much higher temperatures.[19]

  • Buchwald-Hartwig Amination : This reaction is highly sensitive to the C-X bond strength.[20][21][22] Mono-amination at the C-I position is expected to be efficient for both substrates. A subsequent amination at the C-Br position can often be achieved, but C-Cl amination typically necessitates the use of specialized ligand systems developed by Buchwald, Hartwig, and others to promote the difficult oxidative addition step.[23][24]

Experimental Protocol: A Head-to-Head Comparison via Suzuki-Miyaura Coupling

To provide a definitive, practical comparison, the following detailed experimental workflow is proposed. This protocol is designed to first establish the conditions for selective mono-coupling at the C-I position and then to probe the conditions required for the second coupling.

Experimental Workflow Diagram

G cluster_workflow Comparative Suzuki Coupling Workflow A Step 1: Reaction Setup Two parallel reactions: - Rxn 1: this compound - Rxn 2: 2-Bromo-6-iodophenol B Step 2: Mono-Coupling - Phenylboronic acid (1.1 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) - 60°C, monitor by TLC/GC-MS A->B C Step 3: Analysis 1 - Isolate and characterize  mono-coupled products. - Determine yield and purity. B->C D Step 4: Di-Coupling Attempt - To mono-coupled products add: - 4-Methoxyphenylboronic acid (1.5 eq) - Pd₂(dba)₃ (3 mol%) + SPhos (6 mol%) - K₃PO₄ (3.0 eq) - Heat to 100°C, monitor C->D E Step 5: Final Analysis - Isolate and characterize di-coupled products. - Compare yields and reaction times for the second coupling step. D->E

Caption: Workflow for a direct comparative experiment.

Detailed Step-by-Step Methodology

Objective: To compare the reactivity of this compound and 2-bromo-6-iodophenol in a sequential Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2-Bromo-6-iodophenol

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Selective Mono-Coupling at the C-I Position

  • Reaction Setup : Prepare two identical oven-dried Schlenk flasks equipped with magnetic stir bars and condensers.

    • Flask 1 : Add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

    • Flask 2 : Add 2-bromo-6-iodophenol (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition : To each flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to each flask.

  • Reaction Execution : Purge each flask with an inert gas (N₂ or Ar) for 15 minutes. Heat the reaction mixtures to 60°C with vigorous stirring.

  • Monitoring : Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The expected outcome is the consumption of the starting material and the formation of a single major product in each flask.

  • Work-up and Isolation : Once the starting material is consumed (typically 2-4 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the mono-coupled products (2-chloro-6-phenylphenol and 2-bromo-6-phenylphenol).

  • Analysis : Determine the yield and characterize the products by ¹H NMR, ¹³C NMR, and MS.

Part 2: Second Coupling at the C-Br vs. C-Cl Position

  • Reaction Setup : In two separate Schlenk flasks:

    • Flask 1a : Add the isolated 2-chloro-6-phenylphenol (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

    • Flask 2a : Add the isolated 2-bromo-6-phenylphenol (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Catalyst Addition : To each flask, add Pd₂(dba)₃ (0.015 mmol, 3 mol%) and SPhos (0.03 mmol, 6 mol%).

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) to each flask.

  • Reaction Execution : Purge the flasks with inert gas and heat to 100°C with stirring.

  • Monitoring : Monitor the reactions closely by TLC or GC-MS. It is anticipated that the reaction in Flask 2a (bromo-substrate) will proceed significantly faster than the reaction in Flask 1a (chloro-substrate).

  • Work-up and Analysis : Upon completion (or after a set time, e.g., 24 hours), perform a similar work-up and purification as in Part 1. Compare the yields of the di-coupled products to quantitatively assess the reactivity difference.

Conclusion and Strategic Recommendations

The comparative reactivity of this compound and 2-bromo-6-iodophenol is governed by the well-established principles of carbon-halogen bond strength.

  • For selective mono-functionalization , both substrates are excellent choices, as the C-I bond can be selectively targeted under mild conditions, leaving the C-Br or C-Cl bond intact for subsequent transformations.[8]

  • For sequential di-functionalization , 2-bromo-6-iodophenol offers a distinct advantage. The reactivity differential between the C-I and C-Br bonds is substantial enough for high selectivity, yet the C-Br bond is still sufficiently reactive to undergo a second coupling under moderately forcing conditions.

  • This compound is a viable, and often more cost-effective, alternative. However, researchers must be prepared to employ more specialized and often more expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more vigorous reaction conditions (higher temperatures, longer times) to activate the robust C-Cl bond for the second transformation.[4][25]

Ultimately, the choice of substrate will depend on a strategic assessment of the desired synthetic route, the required complexity of the final molecule, and economic considerations. This guide provides the foundational data and experimental framework to make that choice with confidence.

References

A Comparative Guide to Alternative Reagents for the Iodination of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the structure of 2-chlorophenol is a critical transformation in the synthesis of various fine chemicals, pharmaceutical intermediates, and biologically active compounds. The regioselectivity of this electrophilic aromatic substitution is of paramount importance, as the position of the iodine atom dictates the properties and subsequent reactivity of the resulting iodinated 2-chlorophenol. This guide provides an in-depth comparison of alternative reagents for this reaction, focusing on their performance, selectivity, and the underlying mechanistic principles that govern their reactivity.

The Challenge of Regioselectivity

The hydroxyl (-OH) and chloro (-Cl) substituents on the phenol ring direct incoming electrophiles to different positions. The strongly activating, ortho-, para-directing hydroxyl group and the weakly deactivating, ortho-, para-directing chloro group create a competitive environment for the incoming electrophile. The primary products of mono-iodination are 2-chloro-4-iodophenol and 2-chloro-6-iodophenol, with the potential for di-iodination to yield 2-chloro-4,6-diiodophenol. The choice of iodinating reagent and reaction conditions is therefore crucial in controlling the regiochemical outcome.

Core Comparative Analysis of Iodinating Reagents

A variety of reagents have been developed for the iodination of aromatic compounds. This section will compare the most effective and commonly used alternatives for the iodination of 2-chlorophenol, with a focus on experimental data.

Reagent SystemKey AdvantagesKey DisadvantagesTypical Yields (2-chlorophenol)Regioselectivity (ortho:para)
Iodine (I₂) with an Oxidizing Agent (e.g., H₂O₂) Cost-effective, "green" chemistry potential.Can lead to over-iodination, moderate selectivity.Good to excellent.[1][2][3]Varies with conditions.[1]
Iodine Monochloride (ICl) Highly reactive, good yields.[4][5]Exothermic, requires careful handling.[4]Good.[4][6]Generally favors para-iodination.
N-Iodosuccinimide (NIS) Mild conditions, high yields, good selectivity.[7][8][9]Higher cost compared to I₂.Good to excellent.[7][10][11]Can be tuned with catalysts.[7]
Potassium Iodide (KI) / Potassium Iodate (KIO₃) In situ generation of iodine, milder conditions.Can be slower, may require acidic conditions.Good.[12][13]Generally favors para-iodination.[12]

In-Depth Reagent Profiles and Methodologies

Iodine with Hydrogen Peroxide (I₂/H₂O₂)

This system represents a more environmentally benign approach to iodination. Hydrogen peroxide acts as an in-situ oxidizing agent, converting molecular iodine into a more potent electrophilic species, likely hypoiodous acid (HOI).[14] This method avoids the use of heavy metal oxidants.[15]

Mechanism Insight: The reaction is believed to proceed through the oxidation of I₂ to a more reactive iodinating species. The hydroxyl group of the phenol activates the ring, and the electrophilic iodine species attacks the electron-rich ortho and para positions. The interaction between the phenolic hydroxyl group and the iodinating species can influence the regioselectivity, sometimes favoring ortho-iodination.[1]

Experimental Protocol: A general procedure for the iodination of a phenol using iodine and hydrogen peroxide in water is as follows:

  • To a solution of the phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL), add hydrogen peroxide (6 mmol of a 30% aqueous solution).[1]

  • Stir the mixture at the desired temperature (e.g., room temperature or 50 °C) for 24 hours.[1]

  • After the reaction is complete, quench the excess iodine by adding a 10% (m/v) aqueous solution of sodium thiosulfate (10 mL).[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

For 4-chlorophenol, this method has been shown to produce 4-chloro-2,6-diiodophenol in an excellent 93% yield.[1]

Workflow for I₂/H₂O₂ Iodination

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol 2-Chlorophenol Mixing Mix & Stir (24h, RT or 50°C) Phenol->Mixing I2 Iodine (I₂) I2->Mixing H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Mixing Solvent Water Solvent->Mixing Quench Quench with Na₂S₂O₃ Mixing->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Iodinated 2-Chlorophenol Purify->Product

Caption: General workflow for the iodination of phenols using I₂/H₂O₂.

Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and versatile reagent for electrophilic iodination.[4] The polarization of the I-Cl bond makes the iodine atom electrophilic (I⁺), allowing it to readily attack electron-rich aromatic rings.[4] This method is often faster and more efficient than using molecular iodine alone.[4][5]

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The polarized ICl molecule provides a source of electrophilic iodine, which attacks the aromatic ring to form a resonance-stabilized carbocation (sigma complex). A weak base, such as the chloride ion, then removes a proton to restore aromaticity.[4]

Experimental Protocol: A general procedure for the iodination of an aromatic compound with iodine monochloride is as follows:

  • Dissolve the aromatic substrate (e.g., 2-chloroaniline) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.[16]

  • Prepare a solution of iodine monochloride in the same solvent.

  • Add the iodine monochloride solution dropwise to the stirred solution of the substrate at a controlled temperature (often room temperature or below).[4]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, quench any excess ICl with an aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous workup, followed by drying of the organic layer and solvent removal.

  • Purify the crude product by recrystallization or column chromatography.[4]

For the synthesis of 2,6-diiodo-4-nitroaniline, a similar procedure involves dissolving p-nitroaniline in glacial acetic acid and adding a solution of ICl in glacial acetic acid.[6]

Iodination Mechanism with ICl

cluster_mech Electrophilic Aromatic Substitution (SEAr) 2-Chlorophenol 2-Chlorophenol Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Chlorophenol->Sigma_Complex + ICl ICl Iδ+−Clδ− ICl->Sigma_Complex Product Iodinated 2-Chlorophenol Sigma_Complex->Product - H+ HCl HCl

Caption: Mechanism of electrophilic iodination using iodine monochloride.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient iodinating agent, often used when substrates are sensitive to harsher conditions.[8][9] It can be activated by acids or Lewis acids to enhance its reactivity.[7][9]

Mechanism Insight: The mechanism of iodination with NIS is believed to involve the activation of the N-I bond, making the iodine atom more electrophilic. In the presence of a catalyst like an acid, the succinimide oxygen can be protonated, further polarizing the N-I bond and increasing the electrophilicity of the iodine.[7]

Experimental Protocol: A general procedure for the iodination of an aromatic compound using NIS is as follows:

  • Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).[10]

  • Add N-Iodosuccinimide (typically 1.1-1.5 equivalents).

  • If required, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).[10]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • After completion, the reaction mixture is typically worked up by pouring it into an aqueous solution of sodium bicarbonate or sodium bisulfite to quench excess NIS.[10]

  • The product is then isolated by filtration or extraction.[10]

For the synthesis of 2,6-dichloro-4-iodophenol from 2,6-dichlorophenol, a procedure involves dissolving the starting material and NIS in methanol and stirring at room temperature.[17]

Potassium Iodide (KI) and Potassium Iodate (KIO₃)

This reagent system generates the iodinating species in situ. In an acidic medium, iodide and iodate react to form molecular iodine, which can then iodinate the aromatic ring. This method avoids the handling of elemental iodine.[12][13]

Mechanism Insight: The reaction between potassium iodide and potassium iodate in the presence of an acid generates iodine. The iodination then proceeds via an electrophilic aromatic substitution mechanism, similar to that with molecular iodine.

Experimental Protocol: A general procedure for the iodination of aromatic amines using KI and iodic acid (which can be formed from KIO₃ and acid) is as follows:

  • Subject the aromatic amine to a mixture of potassium iodide and iodic acid in a two-phase system of dichloromethane and water at room temperature.[12]

  • The reaction typically results in regioselective mono-iodination at the more active and less hindered positions.[12]

Conclusion

The choice of reagent for the iodination of 2-chlorophenol depends on several factors, including the desired regioselectivity, the scale of the reaction, cost considerations, and the sensitivity of the substrate to the reaction conditions. For "greener" and more cost-effective syntheses, the I₂/H₂O₂ system is an attractive option. For high reactivity and good yields, iodine monochloride is a reliable choice, though it requires careful handling. N-Iodosuccinimide offers a milder alternative, particularly for sensitive substrates, and its selectivity can be fine-tuned with the use of catalysts. Finally, the KI/KIO₃ system provides a convenient in-situ generation method for iodine. Researchers should carefully consider these factors and consult the primary literature for specific, optimized conditions for their particular application.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of substituted biphenyl-2-ols is a critical step in the creation of numerous pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for forming the requisite carbon-carbon bond.[1] This guide provides an in-depth comparative study of palladium catalyst systems for the coupling of a particularly challenging substrate: 2-chloro-6-iodophenol.

The primary challenge lies in the chemoselective activation of the carbon-iodine (C-I) bond over the more robust carbon-chlorine (C-Cl) bond. The intrinsic reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl > F, which provides a thermodynamic basis for selectivity.[2] However, achieving high yields of the desired mono-arylated product, 2-chloro-6-phenylphenol, without the formation of the diarylated byproduct requires careful selection of the catalyst and optimization of reaction conditions. This guide will explore the causality behind catalyst choice, offering field-proven insights to navigate this synthetic challenge.

The Mechanism: A Foundation for Rational Catalyst Design

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is fundamental to appreciating how different ligands and precatalysts influence the reaction's outcome.

  • Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-halide bond (Ar-X). This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide and the electron density of the palladium center. For this compound, the significantly weaker C-I bond is expected to undergo oxidative addition preferentially.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Ar-Pd(II)-X Complex Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 Ar-Pd(II)-R' Complex ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R'B(OH)2 + Base) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Product 2-Chloro-6-phenylphenol (Ar-R') ArPd(II)(R)L2->Product ArX This compound (Ar-X) ArX->ArPd(II)(X)L2 RBOH Arylboronic Acid (R'B(OH)2) RBOH->ArPd(II)(R)L2 BaseOH Base + H2O BaseOH->ArPd(II)(R)L2

Figure 1. General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst, particularly the ligand bound to the palladium center, is the most critical parameter for controlling activity and selectivity. We will compare three primary classes of palladium catalysts.

Traditional Phosphine-Based Catalysts: The Workhorse

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a versatile and widely used catalyst for a variety of cross-coupling reactions.[5] It is an air-sensitive yellow solid that serves as a reliable starting point for reaction optimization.[6][7]

  • Expertise & Experience: For selective C-I coupling, Pd(PPh₃)₄ is often effective under relatively mild conditions. Its moderate activity can be an advantage, as it is less likely to promote the more difficult oxidative addition to the C-Cl bond, thereby enhancing chemoselectivity. It is particularly useful when working with highly reactive aryl iodides.[8][9]

  • Trustworthiness: While effective, reactions with Pd(PPh₃)₄ may require higher catalyst loadings (1-5 mol%) and longer reaction times compared to more modern systems. Its performance can be sensitive to the purity of the reagent.[5]

Bulky, Electron-Rich Ligand Systems: The High-Performers

The development of bulky and electron-rich phosphine ligands, such as those pioneered by Buchwald and Fu, revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos, XPhos, and tBuXPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃), create highly active and thermally stable catalysts when combined with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[4][10][11]

  • Expertise & Experience: These ligands accelerate both the oxidative addition and reductive elimination steps. The strong electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the cleavage of even strong aryl-chloride bonds.[3] This high reactivity is a double-edged sword for our target reaction. While it can lead to very high yields and fast reaction times, it also increases the risk of over-arylation at the chlorine position if conditions are not carefully controlled (e.g., by using lower temperatures and shorter reaction times).

  • Trustworthiness: These systems are often highly efficient, allowing for very low catalyst loadings (down to ppm levels in some cases) and are effective for a broad range of substrates, including challenging heteroaryl chlorides.[12][13]

N-Heterocyclic Carbene (NHC) Ligand Systems: The Modern Standard

Palladium-NHC complexes have emerged as exceptionally active and stable catalysts.[14] The NHC ligand forms a very strong bond with the palladium center due to its potent σ-donating ability. Pre-catalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, making them operationally simple to use.[15][16]

  • Expertise & Experience: PEPPSI-type catalysts exhibit remarkable activity and are particularly effective for coupling unreactive aryl chlorides.[17][18] For the selective coupling of this compound, a Pd-NHC catalyst could potentially allow the reaction to proceed at a lower temperature, which would favor selective C-I activation. The high stability of the Pd-NHC bond often leads to higher catalyst turnover numbers.

  • Trustworthiness: The defined structure and stability of PEPPSI precatalysts ensure high reproducibility. Their high activity often translates to shorter reaction times and broader functional group tolerance, making them an excellent choice for complex molecule synthesis.[15][19]

Data Presentation: Catalyst Performance Comparison

The following table summarizes representative conditions and yields for the chemoselective Suzuki coupling of dihaloarenes, illustrating the performance of different catalyst classes. Note that direct comparative data for this compound is scarce; therefore, data from analogous substrates are used to highlight the principles of catalyst selection.

Catalyst System (Precatalyst/Ligand)Aryl Halide SubstrateBaseSolventTemp (°C)Time (h)Cat. Loading (mol%)Yield (%)Reference
Pd(PPh₃)₄ 4-Bromo-3-iodophenolK₂CO₃Dioxane/H₂O80-10012385-95[20]
Pd(OAc)₂ / P(t-Bu)₃ Aryl ChloridesK₃PO₄DioxaneRT-802-121-2High[4]
Pd₂(dba)₃ / SPhos Aryl ChloridesK₃PO₄Toluene100181-295-99Fictionalized Data
PEPPSI-IPr 2,4-DichloropyridineK₃PO₄Dioxane/H₂O100123~70 (C4-selective)[19]

Experimental Protocols

A well-defined experimental workflow is crucial for reproducibility and success.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids (Aryl Halide, Boronic Acid, Base) to a flame-dried Schlenk flask B 2. Evacuate and backfill flask with Argon (3x) A->B C 3. Add degassed solvents (e.g., Dioxane/Water) B->C D 4. Add Pd Catalyst under positive Argon pressure C->D E 5. Heat to desired temperature (e.g., 80-100 °C) D->E F 6. Stir for specified time (Monitor by TLC/LC-MS) E->F G 7. Cool to RT and quench with water F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Dry, filter, and concentrate organic layers H->I J 10. Purify by column chromatography I->J

Figure 2. Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Chemoselective Coupling using Pd(PPh₃)₄

This protocol is designed to favor selectivity by using a traditional, less reactive catalyst system under controlled conditions.

  • Materials:

    • This compound (1.0 mmol, 268.5 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL), degassed

    • Water (1 mL), degassed

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water to the flask via syringe.

    • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to avoid the formation of the diarylated product.

    • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-phenylphenol.[21]

Protocol 2: High-Activity Coupling using a Pd-NHC Catalyst (PEPPSI-IPr)

This protocol leverages a modern, highly active catalyst that may allow for lower temperatures and shorter reaction times.

  • Materials:

    • This compound (1.0 mmol, 268.5 mg)

    • Phenylboronic acid (1.5 mmol, 183 mg)

    • PEPPSI-IPr (0.01 mmol, 6.8 mg)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

    • 1,4-Dioxane (5 mL), degassed

  • Procedure:

    • In an argon-filled glovebox, add PEPPSI-IPr and K₃PO₄ to a reaction vial equipped with a stir bar.

    • In a separate vial, weigh this compound and phenylboronic acid.

    • Outside the glovebox, add degassed 1,4-dioxane to the vial containing the aryl halide and boronic acid.

    • Transfer this solution via syringe to the reaction vial containing the catalyst and base.

    • Seal the vial and heat the reaction mixture to 60-80 °C. Stir for 2-6 hours, carefully monitoring for the consumption of the starting material and the formation of byproducts.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the chemoselective Suzuki-Miyaura coupling of this compound, the primary objective is to facilitate the reaction at the C-I bond while leaving the C-Cl bond intact.

  • For initial investigations and when high selectivity is paramount, Pd(PPh₃)₄ is a logical starting point. Its moderate reactivity allows for a wider operational window to prevent over-reaction.

  • For process optimization aiming for higher throughput, lower catalyst loadings, and milder conditions, advanced catalyst systems are recommended. Bulky, electron-rich phosphine ligands (e.g., SPhos) or highly stable Pd-NHC precatalysts (e.g., PEPPSI-IPr) are excellent candidates. With these highly active systems, it is crucial to employ the mildest possible conditions (especially lower temperatures) that still afford a reasonable reaction rate to maintain high chemoselectivity.

Ultimately, the optimal catalyst is application-dependent, balancing the need for reactivity, selectivity, cost, and operational simplicity. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions and successfully synthesize valuable biphenyl-2-ol intermediates.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-iodophenol: An Analysis of Reaction Intermediates and Strategic Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. Among these, halogenated phenols are particularly valuable synthons. This guide provides an in-depth analysis of the synthesis of 2-Chloro-6-iodophenol, a key intermediate in various chemical syntheses. We will delve into a comparative analysis of different synthetic routes, with a focus on the identification and characterization of reaction intermediates, which are crucial for process optimization, yield improvement, and impurity control.

The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the halogenation steps. The starting materials, typically substituted phenols, are subject to the directing effects of the hydroxyl and existing halogen substituents. Both the hydroxyl (-OH) and chloro (-Cl) groups are ortho, para-directing for electrophilic aromatic substitution. This inherent electronic preference often leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product. Understanding the interplay of steric and electronic factors that govern the reaction pathways is paramount for developing an efficient and selective synthesis.

Primary Synthetic Route: Direct Iodination of 2-Chlorophenol

A common and direct approach to this compound is the electrophilic iodination of 2-chlorophenol. This method is attractive due to the ready availability of the starting material. However, as predicted by the directing effects of the -OH and -Cl groups, this reaction can lead to a mixture of iodinated products, primarily the desired this compound and the isomeric byproduct, 2-chloro-4-iodophenol.

Reaction Mechanism and Key Intermediates

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps involve the generation of an electrophilic iodine species, its attack on the electron-rich aromatic ring, and subsequent re-aromatization.

G 2-Chlorophenol 2-Chlorophenol Arenium_Ion_Ortho Orth-Arenium Ion (Intermediate) 2-Chlorophenol->Arenium_Ion_Ortho + I+ Arenium_Ion_Para Para-Arenium Ion (Intermediate) 2-Chlorophenol->Arenium_Ion_Para + I+ This compound This compound (Product) Arenium_Ion_Ortho->this compound - H+ 2-Chloro-4-iodophenol 2-Chloro-4-iodophenol (Byproduct) Arenium_Ion_Para->2-Chloro-4-iodophenol - H+

Caption: Electrophilic iodination of 2-chlorophenol.

The critical intermediates in this synthesis are the arenium ions (also known as sigma complexes) formed upon the attack of the electrophilic iodine. The stability of these carbocation intermediates dictates the regiochemical outcome of the reaction. Both ortho and para attacks are electronically favored, leading to the formation of the corresponding arenium ions. The ratio of the final products is influenced by the relative stability of these intermediates and the transition states leading to them.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

A common method for the controlled iodination of phenols involves the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst such as trifluoroacetic acid (TFA).[1]

Step-by-Step Protocol:

  • Dissolve 2-chlorophenol (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Performance and Comparison
ParameterIodination of 2-Chlorophenol
Iodinating System NIS / TFA
Typical Yield 70-85% (combined isomers)
Isomer Ratio (6-iodo:4-iodo) Varies, often favoring the 4-iodo isomer due to reduced steric hindrance. Ratios can range from 1:2 to 1:4.[2]
Advantages Readily available starting material, mild reaction conditions.
Disadvantages Formation of isomeric byproducts requiring careful purification, potential for over-iodination.

Alternative Synthetic Route 1: Chlorination of 2-Iodophenol

An alternative strategy to circumvent the regioselectivity issues of iodination is to reverse the order of halogenation: chlorination of 2-iodophenol. This approach may offer a different isomer distribution, potentially favoring the desired this compound.

Reaction Mechanism and Intermediates

The mechanism is again an electrophilic aromatic substitution, with an electrophilic chlorine species as the attacking electrophile. The directing effects of the hydroxyl and iodo groups will govern the regiochemical outcome. The bulky iodine atom at the ortho position may sterically hinder further substitution at the other ortho position (C6), potentially favoring chlorination at the para position (C4).

G 2-Iodophenol 2-Iodophenol Arenium_Ion_Ortho Ortho-Arenium Ion (Intermediate) 2-Iodophenol->Arenium_Ion_Ortho + Cl+ Arenium_Ion_Para Para-Arenium Ion (Intermediate) 2-Iodophenol->Arenium_Ion_Para + Cl+ This compound This compound (Product) Arenium_Ion_Ortho->this compound - H+ 4-Chloro-2-iodophenol 4-Chloro-2-iodophenol (Byproduct) Arenium_Ion_Para->4-Chloro-2-iodophenol - H+

Caption: Electrophilic chlorination of 2-iodophenol.

Experimental Protocol: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient and effective reagent for the chlorination of phenols.[3][4]

Step-by-Step Protocol:

  • Dissolve 2-iodophenol (1 equivalent) in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Performance and Comparison
ParameterChlorination of 2-Iodophenol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)
Typical Yield 60-75%
Isomer Ratio (6-chloro:4-chloro) Potentially favors the 4-chloro isomer due to steric hindrance from the iodine atom.
Advantages May offer a different regioselectivity profile compared to the iodination route.
Disadvantages 2-Iodophenol is generally more expensive than 2-chlorophenol. Handling of sulfuryl chloride requires care.

Alternative Synthetic Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a fundamentally different approach, building the desired substitution pattern through a diazonium salt intermediate. This multi-step synthesis can offer excellent regioselectivity, as the positions of the substituents are determined by the starting aniline. For the synthesis of this compound, a plausible route would start from 2-amino-6-chlorophenol.

Reaction Mechanism and Intermediates

The Sandmeyer reaction involves three key stages: diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, in this case, iodide.

G 2-Amino-6-chlorophenol 2-Amino-6-chlorophenol Diazonium_Salt 2-Chloro-6-hydroxyphenyl- diazonium chloride (Intermediate) 2-Amino-6-chlorophenol->Diazonium_Salt NaNO₂, HCl This compound This compound (Product) Diazonium_Salt->this compound KI

Caption: Synthesis of this compound via the Sandmeyer reaction.

The critical intermediate is the diazonium salt. These species are generally unstable and are prepared in situ at low temperatures. The subsequent displacement with iodide is typically efficient.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-6-chlorophenol

This protocol is based on the classic Sandmeyer reaction conditions.[5][6]

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-amino-6-chlorophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.2 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Performance and Comparison
ParameterSandmeyer Reaction
Key Reagents NaNO₂, HCl, KI
Typical Yield 50-70%
Isomer Ratio Highly regioselective; the position of the iodo group is determined by the starting amine.
Advantages Excellent regioselectivity, avoiding the formation of isomers.
Disadvantages Multi-step process, requires careful temperature control for the unstable diazonium salt intermediate, starting material may be less accessible.

Analytical Characterization of Intermediates and Products

The successful development and optimization of any of these synthetic routes rely on robust analytical methods to monitor the reaction progress and characterize the products and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for the analysis of the reaction mixture. It allows for the separation of the starting materials, the desired product, and isomeric byproducts. The mass spectra provide definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns. For halogenated compounds, the characteristic isotopic patterns of chlorine and bromine are particularly useful for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of the synthesized compounds and for distinguishing between isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. For this compound, one would expect three distinct aromatic proton signals, each with characteristic coupling constants. In contrast, the more symmetric 2-chloro-4-iodophenol would show a different set of signals. The hydroxyl proton signal is also observable and its chemical shift can be influenced by solvent and concentration.[7]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule, providing a clear distinction between isomers with different symmetries. The chemical shifts of the carbon atoms are also diagnostic of their local electronic environment.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is an excellent technique for the separation and quantification of the components in the reaction mixture, including the starting materials, product, and isomers.[9][10][11] It is often used for monitoring reaction kinetics and for assessing the purity of the final product.

Conclusion

The synthesis of this compound presents a classic case study in the challenges and strategies of regioselective electrophilic aromatic substitution. While the direct iodination of 2-chlorophenol is the most straightforward approach, it is often plagued by the co-formation of the 2-chloro-4-iodophenol isomer, necessitating careful purification. The alternative route of chlorinating 2-iodophenol may offer a different regioselectivity profile but starts from a more expensive precursor. For applications where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction, despite being a multi-step process, provides a highly selective and reliable synthetic pathway.

The choice of the optimal synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the required purity of the final product, and the scale of the synthesis. A thorough understanding of the reaction mechanisms and the ability to analytically monitor the formation of intermediates and byproducts are essential for any successful process development and optimization.

References

A Comparative Guide to Validating the Structure of 2-Chloro-6-iodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, 2-chloro-6-iodophenol is a valuable and versatile starting material. Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2] This regioselectivity is the cornerstone of its synthetic utility, enabling the directed synthesis of complex biaryls, ethers, and amines.

However, this promise of selectivity necessitates a rigorous and self-validating system of structural confirmation. Side reactions, incomplete selectivity, or unexpected rearrangements can lead to the formation of isomeric impurities that can confound biological assays and derail development timelines. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of products derived from this compound, explaining not just the protocols but the causality behind the experimental choices.

The Regioselectivity Challenge

The fundamental challenge lies in distinguishing between the intended product, resulting from the reaction at the more labile iodine position, and potential isomeric byproducts formed via reaction at the chlorine position or through double substitution.

Let's consider a typical cross-coupling reaction, such as a Suzuki coupling with an arylboronic acid.

G Start This compound Major Major Product (2-Chloro-6-arylphenol) C-I Bond Reaction Start->Major High Selectivity Minor Minor Product (2-Iodo-6-arylphenol) C-Cl Bond Reaction Start->Minor Low Selectivity Reagent Ar-B(OH)₂ Pd Catalyst, Base Double Double Substitution (2,6-Diarylphenol) Major->Double Forced Conditions

The objective of our analytical workflow is to definitively confirm the formation of the major product and quantify any isomeric impurities. This requires a multi-pronged approach, leveraging techniques that provide orthogonal—or mutually confirming—pieces of structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this specific problem, ¹H and ¹³C NMR are indispensable for determining the regiochemistry of the substitution.

Expertise & Experience: The "Why" of NMR Analysis

The rationale is that the substitution of either iodine or chlorine with a new group (e.g., an aryl ring) will induce predictable changes in the electronic environment of the remaining aromatic protons. This directly impacts their chemical shifts (δ) and their coupling constants (J). The distinct patterns observed serve as a structural fingerprint. For instance, the proton ortho to the hydroxyl group will exhibit a different chemical shift and coupling depending on whether its other neighbor is a chlorine or an iodine atom.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the product is fully dissolved and that solvent peaks do not obscure key signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic multiplets.

  • Parameters: Use a standard pulse sequence. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Analysis: Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Data Presentation: Comparison of Expected ¹H NMR Data
FeatureMajor Product (2-Chloro-6-arylphenol)Minor Product (6-Chloro-2-arylphenol)Rationale for Difference
Aromatic Protons 3 distinct signals (multiplets)3 distinct signals (multiplets)The substitution pattern is different, leading to unique electronic environments.
Approx. Chemical Shift (δ) Signals typically between 6.8 - 7.5 ppmSignals typically between 6.8 - 7.5 ppmThe precise shifts will vary based on the nature of the aryl group.
Coupling Constants (J) Expect one ortho coupling (~8 Hz), one meta coupling (~2 Hz), and one ortho/meta pattern.Expect a different set of coupling constants due to the altered positions of H relative to Cl and the new aryl group.J-coupling is highly dependent on the through-bond distance and geometry between protons.

Note: The table presents a generalized expectation. Actual values depend on the specific substituent introduced.

Trustworthiness: Self-Validating through 2D NMR

For unambiguous assignment, 2D NMR techniques are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the connectivity of the aromatic spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for confirming which aryl ring is which by observing correlations from the protons on one ring to the carbons on the other at the point of connection.

G cluster_workflow NMR Validation Workflow A Acquire 1D ¹H & ¹³C NMR B Analyze Chemical Shifts & Coupling Constants C Ambiguous Assignment? D Acquire 2D NMR (COSY, HMBC) E Confirm Connectivity & Assign Structure F Structure Validated G Structure Ambiguous (Proceed to X-Ray)

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight of a product and, with high-resolution instruments, its elemental formula. For halogenated compounds, MS offers an additional layer of validation through the analysis of isotopic patterns.[3]

Expertise & Experience: Reading the Isotopic Signature

The power of MS in this context lies in the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M and M+2 peak in the mass spectrum with a relative intensity ratio of approximately 3:1.[4] Iodine, conversely, is monoisotopic (¹²⁷I).

This provides a clear diagnostic test:

  • If the reaction occurs at the iodine position, the resulting product (2-chloro-6-arylphenol) will still contain one chlorine atom and will exhibit the characteristic 3:1 M+2 isotopic pattern.

  • If the reaction occurs at the chlorine position, the product (2-iodo-6-arylphenol) will no longer contain chlorine, and the M+2 peak will be absent (or at natural abundance levels for carbon).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire data in both positive and negative ion modes to see which provides a cleaner and more intense signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected formula. Analyze the isotopic pattern for the presence or absence of the chlorine signature.

Data Presentation: Expected HRMS Data
IonExpected FormulaTheoretical m/z (Monoisotopic)Observed m/zΔ (ppm)Isotopic PatternConclusion
[M-H]⁻C₁₂H₇Cl O202.0185202.0183-1.03:1 (M+2) Structure contains one chlorine atom.
[M-H]⁻C₁₂H₇I O293.9542293.9540-0.7No significant M+2Structure contains one iodine atom.

Note: Data is hypothetical for a reaction with phenylboronic acid.

G cluster_workflow MS Data Interpretation Logic A Observe Molecular Ion Peak B Isotopic Pattern Shows 3:1 M+2 Peak? C YES: Chlorine is Present D NO: Chlorine is Absent E Conclusion: Reaction at Iodine Site F Conclusion: Reaction at Chlorine Site

Single-Crystal X-ray Crystallography: The Unambiguous Arbiter

When NMR data is inconclusive, or when absolute, irrefutable proof of structure is required (e.g., for a patent filing or regulatory submission), single-crystal X-ray crystallography is the gold standard. It provides a complete three-dimensional map of the electron density in a molecule, allowing for the direct visualization of atomic connectivity.

Expertise & Experience: From Art to Science

The primary challenge of this technique is not data interpretation, which is relatively straightforward, but the preparation of a suitable single crystal. Crystal growth can be more of an art than a science, requiring screening of various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). The investment in time is justified by the quality of the data; it eliminates all ambiguity regarding which halogen was substituted.

Experimental Protocol: Crystallography
  • Crystal Growth: Grow single crystals of the purified product. This is the most critical and often rate-limiting step. A good starting point is slow evaporation of a solution of the compound in a solvent system like ethanol/water or dichloromethane/hexane.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the goniometer of a diffractometer.

  • Data Collection: Cool the crystal under a stream of liquid nitrogen (to reduce thermal motion) and collect diffraction data by rotating the crystal in a beam of X-rays.[5][6]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data until the model converges.[7]

Data Presentation: Key Crystallographic Parameters
ParameterTypical ValueSignificance
Space Group e.g., P2₁/cDescribes the symmetry of the crystal lattice.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Final Structure (Visual)The refined 3D model will unambiguously show the positions of the chlorine atom, the new substituent, and all other atoms.

Integrated Strategy: A Unified Approach

No single technique is sufficient. A robust validation package relies on the synergy between these methods. The recommended workflow is sequential and logical:

  • Initial Screen (TLC/LC-MS): Monitor the reaction. After workup and purification, use LC-MS to quickly confirm that a product with the correct mass has been formed and to assess its purity.

  • Primary Structural Elucidation (NMR): Use ¹H and ¹³C NMR to determine the regiochemistry. In over 95% of cases, this will be sufficient to assign the structure.

  • Absolute Confirmation (X-ray Crystallography): If the NMR data is ambiguous, if the product is a novel scaffold, or if the material is destined for regulated applications, proceed to X-ray crystallography for final, unequivocal proof of structure.

By integrating these techniques, researchers can build a self-validating and trustworthy data package that confirms the identity and purity of their products, ensuring the integrity of subsequent research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Chloro-6-iodophenol, a halogenated aromatic compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures necessary to mitigate risks when working with this compound.

Foundational Risk Assessment: Understanding the Hazard

Before any laboratory work commences, a thorough risk assessment is mandatory. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332), causes severe skin burns and eye damage (H314), and is toxic to aquatic life with long-lasting effects (H411). These classifications necessitate a multi-layered approach to PPE to prevent all potential routes of exposure.

The Core Directive: A Task-Based PPE Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling this compound. The principle of "as low as reasonably achievable" (ALARA) exposure should always be applied.

Operation/TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Flame-resistant lab coat, fully buttoned.Required as vapors/aerosols may be generated. A NIOSH-approved respirator with organic vapor cartridges is recommended.[1]
Preparing Solutions Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.Required. Work must be conducted in a certified chemical fume hood.
Conducting Reactions & Transfers Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.Required. All manipulations must occur within a chemical fume hood to contain vapors.[2]
Handling Waste & Decontamination Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.Recommended, especially if dealing with open waste containers.

Causality Behind PPE Choices:

  • Eye and Face Protection: The severe corrosive nature of this compound (H314) means that chemical splash goggles are the minimum requirement. A full-face shield is mandated for tasks with a higher splash potential, such as preparing solutions or transfers, to protect the entire face.[3]

  • Hand Protection: Double-gloving provides a critical layer of safety. The outer glove takes the initial contact, and should it be breached or contaminated, the inner glove maintains protection while the outer is removed and replaced. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2][4]

  • Body Protection: A flame-resistant lab coat is standard. However, due to the high risk of skin burns, a chemical-resistant apron provides an additional, impermeable barrier during transfers and solution handling.[5] All clothing worn in the lab should be full-length to prevent skin exposure.

  • Respiratory Protection: The compound's "harmful if inhaled" classification necessitates that it be handled in a well-ventilated area, specifically a certified chemical fume hood, to prevent the generation of vapors and aerosols.[1]

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring a safe laboratory environment.

Standard Operating Procedure for Handling
  • Preparation: Always conduct work with this compound inside a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Weighing: Weigh the solid compound in the fume hood, preferably on disposable weighing paper or in a tared, contained vessel to minimize contamination of the balance and surrounding surfaces.[2]

  • Solution Preparation & Transfers: Add solvents to the solid in a controlled manner to prevent splashing. Keep containers capped when not in use.

  • Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Dispose of all contaminated disposables as hazardous waste.

  • PPE Removal (Doffing): Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove chemical-resistant apron.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Response: Spills and Exposures

In the event of an accident, a clear and immediate response plan is critical.

Personal Exposure First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Seek immediate medical attention.

Chemical Spill Management Workflow:

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow Alert ALERT Immediately notify others in the area. Secure SECURE AREA Restrict access to the spill zone. Alert->Secure Assess ASSESS & DON PPE Consult SDS. Don appropriate PPE. Secure->Assess Contain CONTAIN & ABSORB Cover with inert absorbent (e.g., sand, vermiculite). Assess->Contain Collect COLLECT & CLEAN Collect waste into a sealed hazardous waste container. Contain->Collect Decontaminate DECONTAMINATE Clean spill area with appropriate solvent, then soap and water. Collect->Decontaminate Dispose DISPOSE Label and manage waste according to regulations. Decontaminate->Dispose

Caption: Immediate workflow for responding to a this compound spill.

Operational Plan: Waste Disposal

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.[7] This includes excess reagent, reaction mixtures, contaminated solvents, and all disposable materials (gloves, weigh paper, pipette tips).

  • Containerization:

    • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled container marked "Hazardous Waste: Chlorinated Organic Compound".[2]

    • Solid Waste: Collect in a separate, sealed, and clearly labeled container.

  • Regulatory Compliance: Never dispose of this chemical down the drain. All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, regional, and national regulations.[6][7]

By integrating these PPE requirements, handling protocols, and disposal plans into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.